RO 4938581
Descripción
Propiedades
IUPAC Name |
15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRYPJIKHMNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045378 | |
| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883093-10-5 | |
| Record name | RO-4938581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-4938581 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RO4938581
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RO4938581 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. This selective pharmacological profile allows it to enhance cognitive processes without inducing the anxiogenic or pro-convulsive side effects associated with non-selective GABAA receptor modulators.[1] Primarily expressed in the hippocampus, a brain region critical for learning and memory, α5-containing GABAA receptors are a key target for cognitive enhancement.[1] RO4938581 has demonstrated efficacy in preclinical models, reversing cognitive deficits induced by scopolamine and diazepam.[1] This technical guide provides a comprehensive overview of the mechanism of action of RO4938581, including its binding affinity, functional activity, and the experimental protocols used to characterize this novel cognitive enhancer.
Core Mechanism of Action: Selective Inverse Agonism at GABAA α5 Receptors
RO4938581 exerts its cognitive-enhancing effects by acting as an inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit. Unlike neutral antagonists that block the binding of agonists without affecting the receptor's constitutive activity, or agonists that enhance the receptor's function, an inverse agonist binds to the receptor and reduces its basal level of activity.
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. The α5 subunit-containing GABAA receptors are predominantly located in the hippocampus and are thought to contribute to a persistent tonic inhibitory current that can dampen neuronal excitability and plasticity.
By acting as an inverse agonist, RO4938581 reduces the constitutive opening of the α5-containing GABAA receptor channels, thereby decreasing the tonic inhibitory chloride current. This disinhibition of hippocampal neurons is believed to enhance synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory formation.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of RO4938581 at the GABAA α5 receptor.
Quantitative Data: Binding Affinity and Potency
The selectivity of RO4938581 for the α5 subunit of the GABAA receptor has been quantified through radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 174 |
| α2β3γ2 | 185 |
| α3β3γ2 | 80 |
| α5β3γ2 | 4.6 |
Data represents the mean from multiple determinations.
As the data indicates, RO4938581 exhibits a significantly higher affinity for the α5-containing GABAA receptor subtype compared to those containing α1, α2, or α3 subunits. This binding selectivity is crucial for its targeted cognitive-enhancing effects and favorable side-effect profile.
Experimental Protocols
The characterization of RO4938581 involved a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and behavioral effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Objective: To determine the Ki of RO4938581 for different GABAA receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes from cell lines stably expressing specific recombinant rat GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2) are prepared.
-
Radioligand: [3H]flumazenil is used as the radioligand, which binds to the benzodiazepine site on the GABAA receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of RO4938581. The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of RO4938581 that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure the ion flow through the GABAA receptor channels and assess the functional effect of RO4938581.
-
Objective: To determine if RO4938581 acts as an agonist, antagonist, or inverse agonist at GABAA receptors.
-
Methodology:
-
Cell Culture: Cells (e.g., HEK293) expressing the desired GABAA receptor subtype are cultured on coverslips.
-
Recording Setup: A coverslip with the cells is placed in a recording chamber and perfused with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with a single cell.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior. The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: GABA is applied to the cell to elicit an inward chloride current. RO4938581 is then co-applied with GABA or applied alone to observe its effect on the GABA-evoked current or the basal current, respectively.
-
Data Analysis: A decrease in the basal current in the presence of RO4938581 indicates inverse agonist activity.
-
In Vivo Receptor Occupancy
This experiment determines the relationship between the administered dose of RO4938581 and the percentage of GABAA α5 receptors it binds to in the brain.
-
Objective: To measure the in vivo occupancy of GABAA α5 receptors by RO4938581.
-
Methodology:
-
Animal Dosing: Animals (e.g., rats) are administered various doses of RO4938581.
-
Tracer Injection: At a specific time after drug administration, a radiolabeled tracer with high affinity for the GABAA α5 receptor, such as [3H]-Ro15-4513, is injected intravenously.[1]
-
Brain Extraction: After a set time for the tracer to distribute, the animals are euthanized, and their brains are rapidly removed and dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., hippocampus) is measured.
-
Data Analysis: The receptor occupancy is calculated by comparing the specific binding of the tracer in the drug-treated animals to that in vehicle-treated control animals.
-
Behavioral Studies
These studies assess the in vivo efficacy of RO4938581 in animal models of cognitive impairment.
-
Delayed Match-to-Position (DMTP) Task in Rats (Scopolamine-Induced Deficit):
-
Objective: To evaluate the effect of RO4938581 on working memory.
-
Apparatus: An operant chamber with two retractable levers.
-
Procedure:
-
Sample Phase: One of the two levers is presented. The rat must press the lever.
-
Delay Phase: Both levers are retracted for a variable delay period.
-
Choice Phase: Both levers are presented, and the rat must press the lever that was presented in the sample phase to receive a reward.
-
-
Drug Administration: The muscarinic antagonist scopolamine is administered to induce a working memory deficit. RO4938581 is administered prior to the task to assess its ability to reverse this deficit. RO4938581 has been shown to reverse scopolamine-induced working memory impairment at doses of 0.3-1 mg/kg.[1]
-
-
Morris Water Maze in Rats (Diazepam-Induced Deficit):
-
Objective: To assess the effect of RO4938581 on spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool and must learn the location of the hidden platform using distal cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Drug Administration: The GABAA receptor positive allosteric modulator diazepam is administered to impair spatial learning. RO4938581 is given to evaluate its potential to counteract this impairment. RO4938581 has been shown to reverse diazepam-induced spatial learning impairment at doses of 1-10 mg/kg.[1]
-
Conclusion
RO4938581 is a highly selective inverse agonist of the GABAA α5 receptor, a novel mechanism for cognitive enhancement. Its high affinity for the α5 subunit, coupled with its functional inverse agonism, leads to a disinhibition of hippocampal neurons, which is thought to underlie its pro-cognitive effects. The preclinical data strongly support the potential of RO4938581 as a therapeutic agent for cognitive disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this and other selective GABAA receptor modulators.
References
RO 4938581: A Technical Guide to a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO 4938581 is a potent and selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit.[1][2][3] Primarily expressed in the hippocampus, a brain region critical for learning and memory, the GABA-A α5 receptor subtype has emerged as a promising target for cognitive enhancement. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to support further research and development of this and similar compounds for the treatment of cognitive dysfunction.
Introduction
Cognitive impairment is a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. One therapeutic strategy that has gained traction is the modulation of the GABAergic system. Specifically, negative allosteric modulation of GABA-A receptors containing the α5 subunit is thought to enhance cognitive processes by disinhibiting hippocampal pyramidal neurons, thereby facilitating synaptic plasticity. This compound, developed by Hoffmann-La Roche, is a leading example of this class of compounds.[1] It has demonstrated pro-cognitive effects in various animal models without the anxiogenic or pro-convulsant liabilities of non-selective GABA-A receptor inverse agonists.
Mechanism of Action
This compound acts as a negative allosteric modulator, or partial inverse agonist, at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[1][2][3] This selective action reduces the inhibitory effect of GABA at these specific receptors, which are densely expressed in the hippocampus. The prevailing hypothesis is that this reduction in tonic inhibition enhances the excitability of hippocampal neurons, thereby lowering the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. This targeted approach is key to its favorable safety profile, as it avoids the widespread neuronal excitation that can lead to anxiety and seizures.
Signaling Pathway
The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of synaptic plasticity. By selectively reducing the function of α5-containing GABA-A receptors, this compound is thought to disinhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for the induction of LTP.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinities
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 174 |
| α2β3γ2 | 185 |
| α3β3γ2 | 80 |
| α5β3γ2 | 4.6 |
| Data from radioligand binding assays. |
Table 2: Preclinical Efficacy in Cognitive Models
| Animal Model | Cognitive Domain | Treatment Model | Effective Dose Range (p.o.) | Outcome |
| Rat | Working Memory | Scopolamine-induced deficit | 0.3 - 1 mg/kg | Reversal of impairment in Delayed Match to Position (DMTP) task.[2][3] |
| Rat | Spatial Learning | Diazepam-induced impairment | 1 - 10 mg/kg | Reversal of impairment in Morris water maze.[2][3] |
| Monkey | Executive Function | - | 3 - 10 mg/kg | Improved performance in object retrieval task.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.
-
Method:
-
Membranes from cells stably expressing recombinant rat GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2) were prepared.
-
Membranes were incubated with the radioligand [³H]flumazenil and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
Following incubation, the membranes were filtered and washed to separate bound from free radioligand.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Long-Term Potentiation (LTP) in Hippocampal Slices
-
Objective: To assess the effect of this compound on synaptic plasticity.
-
Method:
-
Transverse hippocampal slices (400 µm) were prepared from adult male C57BL/6 mice.
-
Slices were maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF).
-
Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
A stable baseline of fEPSPs was established for at least 20 minutes.
-
LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
This compound or vehicle was perfused throughout the recording period.
-
The magnitude of LTP was quantified as the percentage increase in the fEPSP slope 50-60 minutes post-HFS compared to the baseline.
-
Delayed Match to Position (DMTP) Task in Rats
-
Objective: To evaluate the effect of this compound on working memory.
-
Method:
-
Rats were trained in operant chambers equipped with two retractable levers and a food dispenser.
-
Each trial consisted of a sample phase, a delay, and a choice phase.
-
Sample Phase: One of the two levers was presented. The rat had to press the lever to receive a food reward.
-
Delay: Both levers were retracted for a variable delay period (e.g., 0.5 to 16 seconds).
-
Choice Phase: Both levers were presented. The rat had to press the lever that was presented in the sample phase to receive a food reward. An incorrect press resulted in a time-out period.
-
To induce a cognitive deficit, scopolamine (e.g., 0.1 mg/kg, s.c.) was administered 30 minutes before the test session.
-
This compound or vehicle was administered orally (p.o.) 60 minutes before the test session.
-
The percentage of correct choices was recorded as the primary measure of working memory performance.
-
Morris Water Maze in Rats
-
Objective: To assess the effect of this compound on spatial learning and memory.
-
Method:
-
A circular pool (e.g., 2 m in diameter) was filled with opaque water. A hidden escape platform was submerged 1 cm below the water surface in one of the four quadrants.
-
Rats were given a series of training trials (e.g., 4 trials per day for 5 days) to learn the location of the hidden platform using distal visual cues in the room.
-
The starting position for each trial was varied.
-
To induce a cognitive deficit, diazepam (e.g., 2 mg/kg, i.p.) was administered 30 minutes before the training session.
-
This compound or vehicle was administered orally (p.o.) 60 minutes before the training session.
-
The time to find the platform (escape latency) and the path length were recorded.
-
A probe trial was conducted on the final day, where the platform was removed, and the time spent in the target quadrant was measured to assess spatial memory retention.
-
Object Retrieval Task in Monkeys
-
Objective: To evaluate the effect of this compound on executive function.
-
Method:
-
Cynomolgus monkeys were trained on a task requiring them to retrieve a food reward from a transparent box that was open on one side.
-
The box was presented in various orientations, requiring the monkey to inhibit a prepotent response of reaching directly for the visible reward and instead use a more complex, planned motor action to reach into the open side.
-
The difficulty of the task was manipulated by changing the orientation of the box and the position of the reward within the box.
-
This compound or vehicle was administered orally (p.o.) before the test session.
-
The number of correct first reaches was recorded as a measure of executive function and inhibitory control.
-
Pharmacokinetics and Safety
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not extensively available in the public domain. Preclinical studies have indicated that the compound is orally bioavailable and crosses the blood-brain barrier. Importantly, at doses that produce cognitive-enhancing effects, this compound did not show anxiogenic or pro-convulsive potential in animal models.[2][3] This favorable safety profile is a key advantage over non-selective GABA-A receptor modulators.
Conclusion
This compound represents a significant advancement in the development of cognitive enhancers. Its selectivity for the GABA-A α5 receptor subtype allows for the targeted modulation of hippocampal circuits involved in learning and memory, while avoiding the side effects associated with broader GABAergic modulation. The preclinical data strongly support its potential as a therapeutic agent for cognitive deficits. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in human populations. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
GABAA α5 Negative Allosteric Modulators: A Technical Guide to Function, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of γ-aminobutyric acid type A (GABAA) receptor α5 subunit-selective negative allosteric modulators (NAMs). These compounds represent a promising class of molecules with the potential to treat cognitive deficits associated with a range of neurological and psychiatric disorders. This document details their mechanism of action, summarizes key quantitative pharmacological data, outlines essential experimental protocols for their characterization, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and CNS therapeutics.
Introduction: The GABAA α5 Subunit as a Therapeutic Target
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). These receptors are pentameric structures assembled from a variety of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's physiological and pharmacological properties.
The α5 subunit is of particular interest due to its restricted expression profile, being highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2] Receptors containing the α5 subunit (α5-GABAARs) are predominantly located extrasynaptically and are thought to mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[3]
Negative allosteric modulators that selectively target the α5 subunit are hypothesized to enhance cognitive processes by reducing excessive tonic inhibition in the hippocampus. This mechanism is distinct from non-selective GABAA receptor modulators, which often produce sedative and anxiolytic effects. Selective α5 NAMs, such as L-655,708, MRK-016, and basmisanil, have shown pro-cognitive effects in preclinical models without significant anxiogenic or proconvulsant liabilities.[2][4] They are under investigation for a variety of conditions, including cognitive impairment in Down syndrome and schizophrenia, and for recovery after stroke.[4][5]
Mechanism of Action
GABAA α5 NAMs bind to the benzodiazepine site at the interface of the α5 and γ2 subunits of the GABAA receptor.[6] Unlike benzodiazepine agonists which enhance the effect of GABA, NAMs reduce the ability of GABA to open the chloride channel. This leads to a decrease in tonic inhibitory currents, thereby increasing neuronal excitability in brain regions with high α5 subunit expression, such as the hippocampus. This enhanced excitability is thought to facilitate synaptic plasticity mechanisms like long-term potentiation (LTP), which is a cellular correlate of learning and memory.[6]
Quantitative Pharmacology of Selected GABAA α5 NAMs
The selectivity of NAMs for the α5 subunit over other α subunits (primarily α1, α2, and α3, which are associated with sedation, anxiolysis, and anticonvulsant effects) is a critical determinant of their therapeutic potential. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of key GABAA α5 NAMs.
Table 1: Binding Affinities (Ki, nM) of GABAA α5 NAMs for Human GABAA Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Selectivity (α1/α5) | Reference(s) |
| L-655,708 | ~22.5-45 | ~22.5-45 | ~22.5-45 | 0.45 | ~50-100 fold | [6][7] |
| MRK-016 | 0.83 | 0.85 | 0.77 | 1.4 | ~0.6 fold | [1] |
| Basmisanil (RG1662) | 1031 | 458 | 510 | 5 | ~206 fold | [3][8] |
| α5IA | Sub-nM | Sub-nM | Sub-nM | Sub-nM | Non-selective in binding | [9][10] |
Note: α5IA exhibits functional selectivity for the α5 subunit despite its non-selective binding affinity.
Table 2: Functional Activity (IC50/EC50, nM) of GABAA α5 NAMs
| Compound | Receptor Subtype | Assay Type | Value (nM) | Reference(s) |
| MRK-016 | α5-GABAA | Inverse Agonist Efficacy | 3 (EC50) | [1] |
| Basmisanil (RG1662) | α5β3γ2 | GABA-induced current inhibition | 8 (IC50) | [3] |
| L-655,708 | α5-GABAA | Inverse Agonist Efficacy | 1.1 (IC50) | [11] |
| L-655,708 | α1-GABAA | Inverse Agonist Efficacy | 320 (IC50) | [11] |
| L-655,708 | α2-GABAA | Inverse Agonist Efficacy | 135 (IC50) | [11] |
| L-655,708 | α3-GABAA | Inverse Agonist Efficacy | 960 (IC50) | [11] |
Key Experimental Protocols
The characterization of GABAA α5 NAMs involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, efficacy, and behavioral effects.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for its target receptor.[12]
-
Objective: To determine the inhibitory constant (Ki) of a test compound for GABAA receptor subtypes.
-
Materials:
-
Cell membranes from HEK293 cells transiently expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[13]
-
Radioligand, typically [³H]flumazenil or [³H]L-655,708.[13][14]
-
Test compound (α5 NAM) at various concentrations.
-
Non-specific binding competitor (e.g., high concentration of diazepam).[13]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Glass fiber filters (e.g., GF/C).[16]
-
Scintillation cocktail and liquid scintillation counter.[15]
-
-
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a crude membrane fraction by differential centrifugation.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically near its Kd value), and varying concentrations of the test compound.[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 45-60 minutes).[15][16]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[17]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel function and the effect of modulators on neuronal currents.
-
Objective: To measure the effect of α5 NAMs on GABA-evoked currents, particularly tonic currents, in neurons.
-
Materials:
-
Primary hippocampal neurons or cell lines expressing α5-GABAARs.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for patch electrodes.
-
Extracellular solution (e.g., artificial cerebrospinal fluid).
-
Intracellular solution containing a chloride salt.
-
GABA, GABAA receptor antagonist (e.g., picrotoxin or bicuculline), and the test α5 NAM.
-
-
Protocol:
-
Cell Preparation: Culture primary neurons or transfected cells on coverslips.
-
Recording: Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Baseline Recording: Record baseline membrane currents in the presence of antagonists for other major neurotransmitter receptors (e.g., glutamate receptors) to isolate GABAergic currents.
-
Measurement of Tonic Current: Apply a GABAA receptor antagonist (e.g., picrotoxin) to the bath. The resulting outward shift in the holding current represents the tonic GABAergic current.[18]
-
Drug Application: After washing out the antagonist, apply the α5 NAM to the bath and allow it to equilibrate.
-
Effect on Tonic Current: Re-apply the GABAA receptor antagonist in the presence of the α5 NAM. A smaller outward shift in the holding current compared to the baseline measurement indicates that the α5 NAM has reduced the tonic current.
-
Data Analysis: Quantify the amplitude of the tonic current before and after the application of the α5 NAM.
-
Behavioral Models for Cognitive Enhancement
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[19]
-
Objective: To assess recognition memory.
-
Apparatus: An open-field arena.[19]
-
Protocol:
-
Habituation: Allow the mouse to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.[4][19]
-
Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a defined period (e.g., 10 minutes).[4][19]
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 2 hours).[4]
-
Testing Phase: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.[4][19]
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[20]
-
Objective: To evaluate spatial navigation and reference memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[20]
-
Protocol:
-
Acquisition Phase: Over several consecutive days, the rodent is placed in the pool from different starting locations and must find the hidden platform using distal spatial cues in the room. The time to find the platform (escape latency) is recorded for each trial.[21]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set time (e.g., 60 seconds).[21]
-
Data Analysis: During the acquisition phase, a decrease in escape latency across days indicates learning. In the probe trial, the time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory.
-
Signaling Pathways and Logical Relationships
The cognitive-enhancing effects of GABAA α5 NAMs are intricately linked to their ability to modulate synaptic plasticity, particularly through their interaction with the glutamatergic system.
Crosstalk with NMDA Receptors
A key aspect of α5 NAM function is the crosstalk between GABAA and NMDA receptors. Sustained treatment with an α5 NAM can alter the synaptic expression of NMDA receptor subunits. In mature neurons, α5 NAMs have been shown to increase the surface expression of GluN2A-containing NMDA receptors while decreasing the levels of GluN2B-containing receptors.[18][22] This shift in the GluN2A/GluN2B ratio is significant as GluN2A-containing receptors are associated with the maturation of synapses and have different kinetic and signaling properties compared to GluN2B-containing receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. mmpc.org [mmpc.org]
- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (basmisanil) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nootropic Potential of RO4938581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO4938581 is a potent and selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, a target of significant interest for cognitive enhancement. This technical guide provides a comprehensive overview of the nootropic effects of RO4938581, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The GABAA receptor system, the primary mediator of inhibitory neurotransmission in the central nervous system, plays a crucial role in regulating neuronal excitability and network oscillations that are fundamental to cognitive processes. The α5 subunit-containing GABAA receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[1] Consequently, selective modulation of these receptors presents a promising strategy for developing novel nootropic agents. RO4938581 has emerged as a lead compound in this area, demonstrating significant cognitive-enhancing effects in preclinical models without the common side effects associated with non-selective GABAA receptor modulators, such as anxiogenesis or convulsions.[2][3] This guide synthesizes the available scientific literature to provide a detailed technical understanding of RO4938581.
Mechanism of Action
RO4938581 acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[2] This selective action reduces the inhibitory effect of GABA at these specific receptors, thereby disinhibiting hippocampal pyramidal neurons and facilitating the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] The selectivity of RO4938581 for the α5 subunit is crucial to its favorable safety profile, as it avoids the sedative, anxiogenic, and pro-convulsant effects associated with modulation of other GABAA receptor subtypes (α1, α2, and α3).[2]
Signaling Pathway of RO4938581
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of RO4938581.
Table 1: Binding Affinity of RO4938581 for Rat Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 174 |
| α2β3γ2 | 185 |
| α3β3γ2 | 80 |
| α5β3γ2 | 4.6 |
| Data from Ballard et al., 2009.[2] |
Table 2: In Vivo Nootropic Effects of RO4938581 in Animal Models
| Animal Model | Task | Cognitive Impairment | RO4938581 Dose (p.o.) | Effect |
| Rat | Delayed Match-to-Position (DMTP) | Scopolamine | 0.3 - 1 mg/kg | Reversal of working memory impairment.[2] |
| Rat | Morris Water Maze | Diazepam | 1 - 10 mg/kg | Reversal of spatial learning impairment.[2] |
| Cynomolgus Monkey | Object Retrieval Task | None | 3 - 10 mg/kg | Improvement in executive function.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of RO4938581 for different GABAA receptor subtypes.
-
Method:
-
Stable cell lines (e.g., HEK293) expressing specific rat recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) are used.[2]
-
Cell membranes are prepared and incubated with a radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil).
-
Increasing concentrations of RO4938581 are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of RO4938581 that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Delayed Match-to-Position (DMTP) Task in Rats
-
Objective: To assess working memory.
-
Apparatus: A standard two-lever operant chamber (e.g., 30 x 24 x 30 cm) with a food dispenser.[5]
-
Procedure:
-
Sample Phase: One of the two levers is presented to the rat. A press on this "sample" lever results in its retraction.[1]
-
Delay Phase: A variable delay period (e.g., 0 to 24 seconds) is introduced where no levers are present.[5]
-
Choice Phase: Both levers are presented. A press on the lever that was presented during the sample phase (the "correct" lever) is rewarded with a food pellet. An incorrect press results in a time-out period with no reward.[1]
-
-
Drug Administration: Scopolamine (to induce a working memory deficit) is administered intraperitoneally prior to the task. RO4938581 is administered orally.[2]
-
Data Analysis: The primary measure is the percentage of correct responses at different delay intervals.
Experimental Workflow: DMTP Task
Morris Water Maze in Rats
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 200 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 23°C ± 1°C). A hidden escape platform (e.g., 15 x 10 cm) is submerged 2 cm below the water surface.[6] The room contains various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from one of four starting positions and must find the hidden platform. Each rat undergoes a set number of trials per day for several days. The time taken to find the platform (escape latency) is recorded. If a rat fails to find the platform within a set time (e.g., 120 seconds), it is guided to it.[6]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.
-
-
Drug Administration: Diazepam (to induce a spatial learning deficit) is administered prior to the task. RO4938581 is administered orally.[2]
-
Data Analysis: Key metrics include escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial.
Object Retrieval Task in Monkeys
-
Objective: To assess executive function, specifically inhibitory control.
-
Apparatus: A transparent box with an opening on one side, containing a desirable food reward (e.g., a grape).
-
Procedure:
-
The monkey is presented with the box containing the reward.
-
To successfully retrieve the reward, the monkey must inhibit the prepotent response of reaching directly for the visible reward and instead reach through the side opening.
-
The task can be made more difficult by varying the location and size of the opening.
-
-
Drug Administration: RO4938581 is administered orally.[2]
-
Data Analysis: The primary outcome is the percentage of successful first reaches into the opening on more difficult trials.
Safety and Tolerability
A significant advantage of RO4938581 is its favorable safety profile in preclinical studies. Unlike non-selective GABAA receptor modulators, RO4938581 did not exhibit anxiogenic or pro-convulsive potential in mice and rats at doses that produced cognitive enhancement.[2] This is attributed to its high selectivity for the α5 subunit, which is not primarily involved in the regulation of anxiety or seizure thresholds.
Conclusion
RO4938581 represents a promising nootropic agent with a well-defined mechanism of action targeting the GABAA α5 receptor. Preclinical data robustly support its efficacy in enhancing cognitive performance in various domains, including working memory, spatial learning, and executive function. The compound's selectivity confers a favorable safety profile, making it an attractive candidate for further development for the treatment of cognitive deficits in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of RO4938581 and other α5-selective modulators.
References
- 1. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors [ouci.dntb.gov.ua]
- 4. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
RO4938581 for Down Syndrome Cognitive Deficits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Down syndrome (DS), the most common genetic cause of intellectual disability, is characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] A prevailing hypothesis suggests that excessive signaling through the γ-aminobutyric acid type A (GABAA) receptors contributes significantly to the cognitive deficits observed in DS.[1] RO4938581 is a potent and selective negative allosteric modulator (NAM) of the GABAA receptor α5 subunit.[2][3] This subunit is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[2][3] Preclinical studies have demonstrated that RO4938581 can rescue cognitive deficits, restore hippocampal synaptic plasticity, and normalize aberrant neuromorphological features in the Ts65Dn mouse model of Down syndrome, without inducing anxiogenic or pro-convulsive side effects.[1] This document provides an in-depth technical overview of the preclinical data and experimental protocols associated with RO4938581 for the potential treatment of cognitive deficits in Down syndrome.
Mechanism of Action
RO4938581 acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[2][3] Unlike non-selective GABAA antagonists, RO4938581 exhibits high selectivity for the α5 subtype, which is crucial for its favorable safety profile.[2][3] By reducing the function of α5-containing GABAA receptors, RO4938581 decreases tonic inhibition in the hippocampus. This reduction in tonic inhibition is believed to restore the balance between excitatory and inhibitory neurotransmission, thereby facilitating synaptic plasticity and improving cognitive function.[1]
Signaling Pathway: Modulation of GABAergic Inhibition and Synaptic Plasticity
Caption: RO4938581 negatively modulates GABAA α5 receptors, reducing tonic inhibition and enhancing LTP.
Preclinical Efficacy Data
The primary preclinical evidence for the efficacy of RO4938581 in a Down syndrome model comes from studies in the Ts65Dn mouse.
In Vitro Binding Affinity and Selectivity
RO4938581 demonstrates high affinity and selectivity for the α5 subunit of the GABAA receptor compared to the α1, α2, and α3 subunits.[4]
| Receptor Subtype | Ki (nM) |
| GABAA α1β3γ2 | 185 |
| GABAA α2β3γ2 | 80 |
| GABAA α3β3γ2 | 111 |
| GABAA α5β3γ2 | 4.6 |
| Data from Ballard et al., 2009, for rat recombinant GABAA receptors.[4] |
Rescue of Cognitive Deficits in Ts65Dn Mice
Chronic treatment with RO4938581 was shown to rescue spatial learning and memory deficits in Ts65Dn mice as assessed by the Morris water maze.[1]
| Behavioral Endpoint | Genotype | Treatment | Result | p-value |
| Morris Water Maze (Acquisition) | Ts65Dn | Vehicle | Impaired Learning | <0.001 (vs. Control) |
| Ts65Dn | RO4938581 | Learning Restored | 0.21 (vs. Control) | |
| Morris Water Maze (Probe Trial) | Ts65Dn | Vehicle | Impaired Memory | <0.01 (vs. Control) |
| Ts65Dn | RO4938581 | Memory Restored | >0.05 (vs. Control) | |
| Data from Martinez-Cue et al., 2013.[1] |
Restoration of Hippocampal Long-Term Potentiation (LTP)
RO4938581 treatment rescued deficient hippocampal LTP in Ts65Dn mice, a key cellular correlate of learning and memory.[1]
| LTP Parameter | Genotype | Treatment | Result (% of Baseline) | p-value |
| fEPSP Slope (60 min post-TBS) | Ts65Dn | Vehicle | 115.2 ± 5.1 | <0.05 (vs. Control) |
| Ts65Dn | RO4938581 | 148.9 ± 9.3 | >0.05 (vs. Control) | |
| Control | Vehicle | 155.3 ± 8.7 | - | |
| Data from Martinez-Cue et al., 2013.[1] |
Normalization of Neuromorphological Alterations
RO4938581 treatment normalized the increased density of GABAergic synapse markers and rescued deficient neurogenesis in the hippocampus of Ts65Dn mice.[1]
| Neuromorphological Marker | Genotype | Treatment | Result (Normalized to Control) | p-value |
| GAD65+ Boutons (% Area) | Ts65Dn | Vehicle | Increased | <0.001 (vs. Control) |
| Ts65Dn | RO4938581 | Normalized | <0.05 (vs. Vehicle) | |
| Ki67+ Cells (Neurogenesis) | Ts65Dn | Vehicle | Decreased | <0.05 (vs. Control) |
| Ts65Dn | RO4938581 | Rescued | <0.05 (vs. Vehicle) | |
| Data from Martinez-Cue et al., 2013.[1][5] |
Experimental Protocols
Animals and Drug Administration
-
Animal Model: Male Ts65Dn mice and their corresponding euploid (control) littermates were used.[1]
-
Drug Formulation: RO4938581 was suspended in 0.5% methylcellulose in distilled water.[1]
-
Administration: The drug or vehicle was administered orally (p.o.) once daily for 6 weeks at a dose of 3 mg/kg.[1]
Morris Water Maze Protocol
A modified version of the Morris water maze task was used to assess spatial learning and memory.[1]
Caption: Experimental workflow for the Morris water maze test.
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) was submerged 1 cm below the water surface.[1]
-
Acquisition Phase: Mice were subjected to four trials per day for three consecutive days. For each trial, the mouse was placed in the pool at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.[1]
-
Probe Trial: 24 hours after the last acquisition trial, a probe trial was conducted in which the platform was removed. The mouse was allowed to swim for 60 seconds, and the time spent in the target quadrant where the platform was previously located was recorded.[1]
Ex Vivo Electrophysiology: Long-Term Potentiation (LTP)
-
Slice Preparation: Coronal hippocampal slices (400 µm thick) were prepared from the brains of treated mice.[1]
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway.[1]
-
LTP Induction: LTP was induced by theta-burst stimulation (TBS), consisting of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[1]
-
Data Analysis: The slope of the fEPSP was measured and expressed as a percentage of the pre-TBS baseline.[1]
Caption: Workflow for the ex vivo long-term potentiation (LTP) experiment.
Immunohistochemistry
-
Tissue Processing: Brains were fixed, cryoprotected, and sectioned (40 µm).[1]
-
Staining: Sections were stained with primary antibodies against GAD65 (a marker for GABAergic terminals) and Ki67 (a marker for proliferating cells).[1]
-
Imaging and Analysis: Confocal microscopy was used to capture images, and the density of GAD65-positive boutons and the number of Ki67-positive cells in the dentate gyrus were quantified.[1][5]
Clinical Development and Future Directions
A follow-on compound to RO4938581, named basmisanil (RG1662), was advanced into clinical trials for the treatment of cognitive deficits in individuals with Down syndrome. A Phase II randomized, double-blind, placebo-controlled trial (NCT02024789) was completed. While the trial demonstrated that basmisanil was safe and well-tolerated, it did not meet its primary efficacy endpoint of concomitant improvement in cognition and adaptive functioning.
Despite the outcome of the basmisanil trial, the preclinical data for RO4938581 strongly support the hypothesis that reducing excessive GABAergic inhibition via selective modulation of GABAA α5 receptors is a viable therapeutic strategy for improving cognitive function in Down syndrome. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action, exploring different dosing regimens, or developing novel compounds with improved pharmacokinetic or pharmacodynamic properties.
Conclusion
RO4938581 is a selective GABAA α5 negative allosteric modulator with a compelling preclinical data package supporting its potential as a cognitive enhancer for Down syndrome. The robust rescue of cognitive, electrophysiological, and neuromorphological deficits in the Ts65Dn mouse model provides a strong rationale for the continued investigation of this therapeutic approach. This technical guide summarizes the key findings and experimental methodologies to aid researchers and drug development professionals in advancing the field of cognitive therapeutics for Down syndrome.
References
- 1. Reducing GABAA α5 receptor-mediated inhibition rescues functional and neuromorphological deficits in a mouse model of down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of GABAA α5 Receptors in Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-aminobutyric acid type A (GABAA) receptors containing the α5 subunit are key players in the regulation of learning and memory. Primarily expressed in the hippocampus, a brain region crucial for memory formation, these receptors predominantly mediate tonic inhibition, a persistent form of inhibitory signaling that controls neuronal excitability.[1][2] The unique localization and function of α5-containing GABAA receptors (α5-GABAARs) have positioned them as a significant target for therapeutic intervention in cognitive disorders. This guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and signaling pathways that define the role of α5-GABAARs in cognitive processes. Through a synthesis of genetic and pharmacological studies, we explore how modulation of these receptors impacts synaptic plasticity and behavior, offering insights for future drug development.
The GABAA α5 Subunit: A Unique Modulator of Cognition
GABAA receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. While there are 19 different GABAA receptor subunits, the α5 subunit is of particular interest due to its restricted distribution.[3] Although α5-GABAARs constitute only about 5% of the total GABAA receptor population in the brain, they represent nearly 25% of all GABAA receptors in the hippocampus, especially in the CA1 and CA3 regions.[4][5]
Unlike most GABAA receptors which are clustered at synaptic sites to mediate phasic (transient) inhibition, α5-GABAARs are largely found at extrasynaptic locations.[6][7] Here, they are persistently activated by low ambient concentrations of GABA, generating a tonic inhibitory current that powerfully regulates the firing rate and excitability of hippocampal pyramidal neurons.[1][2][8] This tonic inhibition acts as a crucial constraint on long-term potentiation (LTP), a cellular correlate of learning and memory.[4][9]
Evidence from Genetic Models
Genetic manipulation in rodent models has been instrumental in elucidating the specific functions of α5-GABAARs. The two primary models are the α5 subunit knockout mouse (Gabra5-/-) and a point mutation mouse (α5H105R).[9]
-
Gabra5 Knockout Mice (α5-/-): Mice lacking the α5 subunit (α5-/-) have provided foundational evidence for the receptor's role in cognition. These mice exhibit a significant improvement in spatial learning as assessed by the Morris water maze task.[10][11][12][13][14] This behavioral enhancement is correlated with distinct electrophysiological changes in the hippocampus, including decreased amplitudes of inhibitory postsynaptic currents (IPSCs) and enhanced paired-pulse facilitation, suggesting a net increase in neuronal excitability.[10][11][12][13][14] Furthermore, the threshold for inducing LTP is reduced in these mice.[5][9] However, it is noteworthy that some later studies have not replicated the initial findings of improved spatial learning, suggesting the influence of genetic background or subtle experimental differences.[5][9]
-
α5(H105R) Point Mutation Mice: This model involves a histidine-to-arginine point mutation that renders the α5 subunit insensitive to benzodiazepines and also results in a selective reduction of α5-GABAARs in hippocampal pyramidal cells.[6][7][9] These mice show facilitated trace fear conditioning, a hippocampal-dependent task where a temporal gap exists between the conditioned stimulus (CS) and the unconditioned stimulus (US).[6][7] This finding specifically implicates extrasynaptic α5-GABAARs in controlling the temporal association of memories.[6][7] Performance in delay or contextual fear conditioning, which are less hippocampus-dependent, is unaltered.[7]
Table 1: Summary of Findings from Genetic Manipulation of GABAA α5 Receptors
| Model | Genetic Modification | Key Behavioral Finding | Key Electrophysiological Finding | Reference |
| α5-/- Mouse | Targeted disruption of the Gabra5 gene | Improved performance in Morris water maze (spatial learning). | Decreased IPSC amplitude in CA1; Enhanced paired-pulse facilitation; Reduced threshold for LTP induction. | [5][9][10][11][12][13][14] |
| α5(H105R) Mouse | Histidine-to-arginine point mutation at position 105 | Facilitated trace fear conditioning. | Selective reduction of α5-GABAARs in hippocampal pyramidal cells. | [6][7][9] |
Pharmacological Modulation of α5-GABAARs
The development of subtype-selective drugs has further solidified the role of α5-GABAARs in cognition and highlighted their therapeutic potential.
-
Negative Allosteric Modulators (NAMs): Also known as inverse agonists, these compounds reduce the function of α5-GABAARs. They have consistently demonstrated pro-cognitive effects in various animal models.
-
L-655,708: This well-studied α5-preferring NAM shows 50-100 fold selectivity for α5-GABAARs.[3][4][9] Acute treatment with L-655,708 reduces tonic inhibition, enhances LTP, and improves performance in the Morris water maze.[4][5][9] It has also been shown to reverse inflammation-induced memory impairments.[9]
-
α5IA: Another selective α5-GABAAR inverse agonist, α5IA, has been shown to restore learning and memory in a mouse model of Down syndrome (Ts65Dn mice) in both the novel object recognition and Morris water maze tasks.[8][15]
-
Other α5 NAMs (Basmisanil, MRK-016): These compounds are under investigation for treating cognitive impairments in conditions like Down syndrome and schizophrenia, and have also shown rapid-acting antidepressant effects in animal models.[16]
-
-
Positive Allosteric Modulators (PAMs): These compounds enhance the function of α5-GABAARs. As expected, they generally impair cognitive function. However, they are being explored for conditions with neuronal hyperexcitability, such as Angelman syndrome.[17]
Table 2: Effects of Pharmacological Modulation of GABAA α5 Receptors on Cognition
| Compound | Class | Model | Behavioral Task | Outcome | Reference |
| L-655,708 | α5 NAM | Rodents | Morris Water Maze | Improved performance | [5][9] |
| α5IA | α5 NAM | Ts65Dn Mice (Down Syndrome Model) | Novel Object Recognition, Morris Water Maze | Restored learning and memory | [8][15] |
| Etomidate | General Anesthetic (GABAA PAM) | Mice | Contextual Fear Conditioning | Memory impairment (blocked by α5 knockout) | [18][19] |
| GABA | Agonist | Rats | Novel Object Recognition, T-Maze | Increased Recognition Index and accuracy | [20] |
Signaling Pathways and Molecular Mechanisms
The influence of α5-GABAARs on learning and memory is mediated by several interconnected pathways that converge on the regulation of synaptic plasticity.
Regulation of Neuronal Excitability and LTP
The primary mechanism by which α5-GABAARs control memory is by setting the threshold for hippocampal pyramidal neuron firing and synaptic plasticity. The tonic inhibitory current mediated by these receptors hyperpolarizes the neuronal membrane, making it more difficult for excitatory inputs to trigger an action potential. This acts as a brake on LTP induction.[4][9] By reducing α5-GABAAR function (either genetically or pharmacologically), this brake is released, lowering the threshold for LTP and enhancing learning.[5][9]
Inflammation-Induced Memory Deficits
Systemic inflammation is known to cause cognitive deficits. This process is directly linked to α5-GABAARs. The pro-inflammatory cytokine Interleukin-1β (IL-1β) increases the activity and surface expression of α5-GABAARs in the hippocampus.[21] This upregulation is mediated by the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. The resulting enhancement of tonic inhibition impairs LTP and leads to memory deficits.[21] Importantly, these inflammation-induced memory impairments are absent in α5-/- mice and can be reversed by treatment with α5 NAMs like L-655,708, highlighting a direct causal link.[9][21]
BDNF and Autophagy-Related Signaling
Brain-Derived Neurotrophic Factor (BDNF) is critical for synaptic plasticity and memory.[22] Recent evidence suggests a link between BDNF signaling, autophagy, and α5-GABAAR trafficking. In mice with reduced BDNF, the expression of the autophagy-associated protein p62 is upregulated.[23] This leads to a reduction in the surface expression of α5-GABAARs in pyramidal neurons of the prefrontal cortex.[23][24] This pathway suggests that BDNF constitutively promotes autophagy, which in turn regulates the availability of α5-GABAARs at the cell surface, thereby influencing cognitive processes.[23] Conversely, direct blockade of GABAA receptors can lead to an increase in hippocampal BDNF levels, suggesting a complex feedback loop.[25]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of α5-GABAARs. Below are outlines for key behavioral and electrophysiological experiments.
Morris Water Maze (for Spatial Learning)
This test assesses hippocampal-dependent spatial learning and memory.[12]
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice or rats are trained over several days (e.g., 5-8 days) to find the hidden platform. Each day consists of multiple trials (e.g., 4 trials/day). The animal is released from different start positions and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 s). The time to find the platform (escape latency) and path length are recorded.
-
Probe Trial: 24 hours after the last training day, the platform is removed. The animal is allowed to swim for a set time (e.g., 60 s). The time spent in the target quadrant (where the platform used to be) is measured as an index of memory retention.
-
-
Pharmacological Intervention: For testing compounds like α5 NAMs, the drug is administered (e.g., intraperitoneally) at a specific time (e.g., 30 minutes) before each day's training session or before the probe trial.
Novel Object Recognition (NOR)
This test assesses recognition memory based on the innate preference of rodents for novelty.[26][27]
-
Apparatus: An open-field arena (e.g., 50x50 cm). A set of two identical objects (familiar) and one different object (novel).
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes for 1-2 days to acclimate.
-
Training/Familiarization Phase: Two identical objects are placed in the arena. The animal is allowed to explore them for a set time (e.g., 10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Trace Fear Conditioning
This task assesses hippocampal-dependent associative memory.[6][7]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the chamber. It is presented with a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 20 s, 80 dB). This is followed by a "trace interval" (a silent period, e.g., 30 s) after which a mild, brief unconditioned stimulus (US) is delivered (e.g., a 0.5-1.0 s foot shock). This CS-trace-US pairing is repeated several times.
-
Testing: 24 hours later, the animal is returned to a different context and presented with the CS (the tone) alone. The primary measure of fear memory is the amount of time the animal spends "freezing" (complete immobility except for respiration).
-
-
Key Variable: The trace interval is critical. This task is hippocampal-dependent because the brain must maintain a representation of the CS across the time gap to associate it with the US.
Table 3: Key Electrophysiological Data
| Parameter | Model/Condition | Finding | Implication | Reference |
| Tonic Current | IL-1β treated WT neurons | Increased tonic current. | Enhanced inhibition, mechanism for inflammation-induced memory loss. | [21] |
| Tonic Current | L-655,708 (20 nM) on WT neurons | Inhibited tonic current by 56.6% ± 9.2%. | Pharmacological reduction of tonic inhibition. | [21] |
| sIPSC Amplitude | α5-/- mice vs WT | Mean peak amplitude reduced to 67% of WT. | Decreased synaptic inhibition contributing to enhanced excitability. | [12] |
| LTP | LPS-treated WT mice | LTP impaired. | Inflammation impairs synaptic plasticity. | [21] |
| LTP | LPS-treated α5-/- mice | LTP impairment is absent. | α5-GABAARs are required for inflammation-induced LTP deficits. | [21] |
Conclusion and Future Directions
The evidence is overwhelming that GABAA receptors containing the α5 subunit are powerful negative regulators of hippocampal-dependent learning and memory.[10] They achieve this primarily by mediating a tonic inhibitory current that constrains neuronal excitability and raises the threshold for synaptic plasticity.[1] Genetic and pharmacological studies consistently show that reducing the function of these receptors enhances cognitive performance in a variety of tasks.[9]
This makes the α5-GABAAR an exceptionally attractive target for the development of cognitive enhancers.[12] Drugs that act as α5 NAMs hold promise for treating cognitive deficits associated with a range of conditions, including Down syndrome, Alzheimer's disease, schizophrenia, and inflammation-related cognitive dysfunction.[1][8][16] Future research should focus on the long-term effects of α5-GABAAR modulation, the potential for off-target effects, and the precise role of these receptors in different neuronal populations and brain regions beyond the hippocampus.[4] A deeper understanding of the signaling pathways, such as those involving BDNF and neuroinflammation, will be critical for refining therapeutic strategies and developing novel treatments for debilitating cognitive disorders.
References
- 1. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 2. The role of α5 GABAA receptor agonists in the treatment of cognitive deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace fear conditioning involves hippocampal alpha5 GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace fear conditioning involves hippocampal α5 GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 10. Enhanced learning and memory and altered GABAergic synaptic transmission in mice lacking the alpha 5 subunit of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor | Semantic Scholar [semanticscholar.org]
- 12. Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor | Journal of Neuroscience [jneurosci.org]
- 15. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 17. Angelman syndrome - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. [PDF] Control of contextual memory through interneuronal α5-GABAA receptors | Semantic Scholar [semanticscholar.org]
- 20. GABA affects novel object recognition memory and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Memory Deficits Induced by Inflammation Are Regulated by α5-Subunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding the Role of BDNF on GABAergic neurotransmission | Technology Networks [technologynetworks.com]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. GABA(A) receptor blockade enhances memory consolidation by increasing hippocampal BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on RO4938581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research conducted on RO4938581, a novel cognitive enhancer. The information presented herein is compiled from publicly available scientific literature and is intended for an audience with a professional background in neuroscience, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes complex biological and experimental processes.
Core Mechanism of Action
RO4938581 is a potent and selective inverse agonist of the GABAA α5 subunit-containing receptor.[1][2][3] These receptors are predominantly expressed in the hippocampus, a brain region critically involved in learning and memory.[1][2][3] By acting as an inverse agonist, RO4938581 attenuates the effect of GABA at these specific receptors, leading to an enhancement of cognitive processes.[1][2][4] This selective action at the α5 subtype is crucial, as it avoids the unwanted side effects, such as sedation, anxiogenesis, or pro-convulsant activity, that are associated with non-selective GABA receptor modulators.[1][2][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of RO4938581.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Species | Reference |
| GABAA α5β3γ2 | 4.6 | Rat | [5] |
| GABAA α1β3γ2 | 185 | Rat | [5] |
| GABAA α2β3γ2 | 80 | Rat | [5] |
| GABAA α3β3γ2 | 111 | Rat | [5] |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Receptor Subtype | IC50 (nM) | Species | Reference |
| Electrophysiology | HEK293 | GABAA α5β3γ2 | 11 | Rat | [1] |
| Electrophysiology | HEK293 | GABAA α1β2γ2 | >1000 | Rat | [1] |
| Electrophysiology | HEK293 | GABAA α2β3γ2 | >1000 | Rat | [1] |
| Electrophysiology | HEK293 | GABAA α3β3γ2 | >1000 | Rat | [1] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Species | Effect | Effective Dose (p.o.) | Reference |
| Scopolamine-induced working memory impairment (DMTP task) | Rat | Reversal of impairment | 0.3-1 mg/kg | [1][2][3] |
| Diazepam-induced spatial learning impairment (Morris water maze) | Rat | Reversal of impairment | 1-10 mg/kg | [1][2][3] |
| Executive function (Object retrieval task) | Monkey | Improved performance | 3-10 mg/kg | [1][2][3] |
| Phencyclidine (PCP)-induced cognitive deficits (NOR task) | Rat | Amelioration of deficits | 1 mg/kg | [6] |
| Amphetamine-induced hyperactivity | Rat | Attenuation of hyperactivity | 1 mg/kg | [6] |
| Down Syndrome model (Ts65Dn) | Mouse | Rescue of learning and memory deficits | Chronic administration | [7] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are outlined below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of RO4938581 for different GABAA receptor subtypes.[1]
-
Cell Lines: Stably transfected HEK293 cells expressing rat GABAA α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2 receptors.[8]
-
Radioligand: [3H]-Flumazenil was used as the radioligand.[8]
-
Procedure:
-
Cell membranes were prepared from the transfected HEK293 cells.
-
A constant concentration of [3H]-Flumazenil was incubated with the cell membranes in the presence of increasing concentrations of RO4938581.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., diazepam).[9]
-
The reaction was incubated to allow for binding equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To assess the functional activity (IC50) of RO4938581 as an inverse agonist at GABAA receptors.[1]
-
Cell Lines: HEK293 cells transiently transfected with cDNAs encoding the respective rat GABAA receptor subunits.[8]
-
Procedure:
-
Whole-cell patch-clamp recordings were performed on the transfected HEK293 cells.
-
GABA-evoked currents were elicited by the application of a specific concentration of GABA.
-
RO4938581 was co-applied with GABA at increasing concentrations.
-
The inhibition of the GABA-evoked current by RO4938581 was measured.
-
IC50 values were calculated from the concentration-response curves.
-
Delayed Match to Position (DMTP) Task in Rats
-
Objective: To evaluate the effect of RO4938581 on working memory.[1][2][3]
-
Apparatus: An operant chamber with two retractable levers.[10]
-
Procedure:
-
A trial was initiated with the presentation of a sample lever (either left or right).
-
A press on the sample lever resulted in its retraction, followed by a delay period.
-
After the delay, both levers were presented.
-
A press on the lever that matched the sample lever was rewarded with a food pellet. An incorrect press resulted in a time-out period.
-
Working memory impairment was induced by the administration of scopolamine prior to the task.
-
RO4938581 was administered orally before scopolamine to assess its ability to reverse the induced deficit.
-
Morris Water Maze in Rats
-
Objective: To assess the impact of RO4938581 on spatial learning and memory.[1][2][3]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[11]
-
Procedure:
-
Rats were trained to find the hidden platform using distal visual cues in the room.
-
Spatial learning impairment was induced by the administration of diazepam.
-
RO4938581 was administered orally before the task to evaluate its potential to reverse the diazepam-induced learning deficit.
-
Measures such as escape latency and time spent in the target quadrant during a probe trial (platform removed) were used to assess spatial memory.
-
Object Retrieval Task in Monkeys
-
Objective: To assess the effect of RO4938581 on executive function.[1][2][3]
-
Procedure: This task typically involves the monkey retrieving a food reward from a transparent box that has an opening on one side. The orientation of the box is varied, requiring the monkey to inhibit a direct reach and instead plan a detour to retrieve the reward. Successful performance is indicative of intact executive functions, including inhibitory control and planning. RO4938581 was administered orally prior to the task to evaluate its effect on performance.
Visualizations
The following diagrams illustrate key concepts related to the preclinical research of RO4938581.
Figure 1: Simplified signaling pathway of GABAA α5 receptor modulation by RO4938581.
Figure 2: Experimental workflow for the radioligand binding assay.
Figure 3: Logical relationship of RO4938581's mechanism of action.
Pharmacokinetics and Safety Profile
Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for RO4938581 are not extensively reported in the currently reviewed public literature. Similarly, a comprehensive preclinical safety and toxicology profile has not been detailed in the available publications. However, the existing research consistently indicates that RO4938581 did not exhibit anxiogenic or pro-convulsive potential in preclinical models at cognitively effective doses.[1][2][3]
Conclusion
The preclinical data for RO4938581 strongly support its profile as a potent and selective GABAA α5 receptor inverse agonist with cognitive-enhancing properties. The compound has demonstrated efficacy in reversing cognitive deficits in a range of rodent and primate models without the typical side effects associated with non-selective GABAergic modulators. This body of research highlights the therapeutic potential of targeting the GABAA α5 receptor for the treatment of cognitive impairments. Further investigation into its pharmacokinetic and long-term safety profile would be crucial for its continued development.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Specificity of memory measures in an adjusting delayed nonmatching-to-position task for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze - Scholarpedia [scholarpedia.org]
RO4938581: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO4938581 is a potent and selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (α5-GABAARs). These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. This technical guide provides an in-depth overview of the effects of RO4938581 on synaptic plasticity, with a focus on long-term potentiation (LTP). We consolidate key quantitative data, detail experimental methodologies from pivotal studies, and visualize the underlying signaling pathways and experimental workflows. The evidence presented underscores the potential of RO4938581 as a cognitive enhancer by demonstrating its ability to modulate the threshold for synaptic plasticity.
Core Mechanism of Action
RO4938581 acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of α5-GABAA receptors.[1][2] This action reduces the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the brain. Given the high concentration of α5-GABAA receptors in the hippocampus, RO4938581 can selectively disinhibit pyramidal neurons in this region, thereby lowering the threshold for the induction of synaptic plasticity, such as LTP.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on RO4938581.
Table 1: In Vitro Binding Affinity and Functional Activity of RO4938581
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Efficacy (% Inhibition of GABA response) |
| α1β2γ2 | >1000 | >1000 | Not specified |
| α2β3γ2 | >1000 | >1000 | Not specified |
| α3β3γ2 | >1000 | >1000 | Not specified |
| α5β3γ2 | 1.3 | 7.4 | -46 ± 5% |
Data compiled from Ballard et al., 2009.[1][5]
Table 2: In Vivo Effects of RO4938581 on Cognition and Synaptic Plasticity
| Animal Model | Behavioral/Electrophysiological Assay | Effective Dose Range (p.o.) | Key Finding |
| Rat | Scopolamine-induced working memory impairment (DMTP) | 0.3 - 1 mg/kg | Reversal of cognitive deficit[1][6] |
| Rat | Diazepam-induced spatial learning impairment (Morris water maze) | 1 - 10 mg/kg | Reversal of cognitive deficit[1][6] |
| Monkey | Object retrieval task (Executive function) | 3 - 10 mg/kg | Improvement in executive function[1] |
| Mouse | Hippocampal LTP in vitro | 300 nM (in slice) | Enhancement of LTP[1][2] |
| Rat | In vivo receptor occupancy | ~30% occupancy | Sufficient for cognitive enhancement[1] |
Data compiled from Ballard et al., 2009.[1]
Key Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Mouse Hippocampal Slices
This protocol is fundamental to assessing the direct impact of RO4938581 on synaptic plasticity.
Objective: To determine if RO4938581 modulates the induction of LTP at the Schaffer collateral-CA1 synapse.
Methodology:
-
Slice Preparation:
-
C57Bl/6J mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with aCSF at 32°C.
-
A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral afferents.
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSP responses is established by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.
-
-
Drug Application:
-
RO4938581 (e.g., 300 nM) or vehicle is added to the perfusing aCSF.
-
-
LTP Induction:
-
A weak conditioning stimulus, which is sub-threshold for inducing robust LTP under control conditions, is delivered. This could be a priming stimulus (e.g., 10 pulses at 100 Hz) followed by a burst stimulus (e.g., 4 trains of 10 pulses at 100 Hz, delivered every 20 seconds).[2]
-
Alternatively, a theta-burst stimulation protocol can be used.[7]
-
-
Data Analysis:
-
The slope of the fEPSP is measured and plotted over time.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 60 minutes post-induction compared to the pre-induction baseline.
-
Statistical comparisons are made between the RO4938581-treated and vehicle-treated groups.
-
Behavioral Assessment: Morris Water Maze
This protocol assesses the effect of RO4938581 on spatial learning and memory.
Objective: To determine if RO4938581 can reverse diazepam-induced spatial learning deficits.
Methodology:
-
Apparatus:
-
A circular pool (e.g., 1.5 m diameter) filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Procedure:
-
Rats are pre-treated with vehicle or RO4938581 (e.g., 1-10 mg/kg, p.o.).
-
A learning impairment is induced by administering diazepam.
-
Animals undergo multiple trials per day for several consecutive days.
-
In each trial, the rat is placed into the pool from a different starting position and must find the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Data Analysis:
-
Learning curves are generated by plotting the mean escape latency across training days.
-
Statistical comparisons are made between the different treatment groups to assess for improved performance in the RO4938581-treated group compared to the diazepam-only group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of RO4938581 in Enhancing Synaptic Plasticity
Caption: Signaling cascade of RO4938581 leading to LTP enhancement.
Experimental Workflow for In Vitro LTP Studies
Caption: Workflow for assessing RO4938581's effect on LTP.
Discussion and Future Directions
The data strongly support the hypothesis that negative modulation of α5-GABAA receptors by RO4938581 enhances synaptic plasticity, specifically LTP, in the hippocampus.[1][8] This mechanism is consistent with its observed pro-cognitive effects in animal models. By selectively reducing tonic inhibition in a brain region crucial for memory formation, RO4938581 effectively lowers the threshold for Hebbian plasticity, allowing for the strengthening of synaptic connections under conditions where it might not otherwise occur.[3][4]
Further research should focus on the long-term effects of chronic RO4938581 administration on synaptic structure and function. Investigating the potential of RO4938581 to restore synaptic plasticity in models of neurodegenerative and neurodevelopmental disorders, such as Alzheimer's disease and Down syndrome, is a promising avenue for therapeutic development.[9] Clinical trials will be necessary to determine the translatability of these preclinical findings to human cognitive disorders.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dual Influence of Endocannabinoids on Long-Term Potentiation of Synaptic Transmission [frontiersin.org]
- 8. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
RO 4938581: A Technical Guide to its Chemical Structure and Properties
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of RO 4938581, a selective negative allosteric modulator of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1][2][3]triazolo[1,5-d][1][3]diazepine, is a novel nootropic agent.[1] Its chemical structure is characterized by a fused ring system, which is responsible for its specific interaction with the GABAA receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1][2][3]triazolo[1,5-d][1][3]diazepine | [1] |
| CAS Number | 883093-10-5 | [1] |
| Chemical Formula | C13H8BrF2N5 | [1] |
| Molar Mass | 352.143 g/mol | [1] |
| SMILES | FC(F)C1=NC2=C(CN3C2=NC=N3)C4=C(C=C(Br)C=C4)N1 | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective inverse agonist at the α5 subunit of the benzodiazepine binding site on the GABAA receptor.[1] This selectivity is crucial as the α5 subunit-containing GABAA receptors are primarily expressed in the hippocampus, a brain region critical for learning and memory.[4] By acting as an inverse agonist, this compound reduces the GABAergic inhibitory tone in the hippocampus, which is thought to enhance cognitive processes.[4][5]
Table 2: Pharmacological Properties of this compound
| Parameter | Receptor Subtype | Value (Ki, nM) | Reference |
| Binding Affinity | GABAA α5β3γ2a | 4.6 | [2][6] |
| GABAA α1β3γ2a | 174 | [2][6] | |
| GABAA α2β3γ2a | 185 | [2][6] | |
| GABAA α3β3γ2a | 80 | [2][6] | |
| Functional Activity | GABAA α5 | Inverse Agonist | [1][4] |
The selective inverse agonism at the α5 subunit is believed to confer the nootropic effects of this compound without the anxiogenic or pro-convulsant effects associated with non-selective GABAA receptor inverse agonists.[1][4]
Experimental Protocols
In Vitro Radioligand Binding Assays
The binding affinity of this compound to different GABAA receptor subtypes is determined using radioligand binding assays.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue or from cell lines (e.g., HEK293) stably expressing specific recombinant rat GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
-
Radioligand: [3H]Flumazenil, a benzodiazepine site antagonist, is typically used as the radioligand at a final concentration of approximately 1 nM.
-
Assay Buffer: The binding buffer consists of a suitable buffer system (e.g., Tris-HCl) at a physiological pH.
-
Competition Assay: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation.
-
Incubation: The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
In Vitro Electrophysiology
The functional activity of this compound as an inverse agonist is assessed using electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp method.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant rat GABAA receptor subtypes (e.g., α5β3γ2) are used.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed.
-
Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Drug Application: GABA is applied to the cells to elicit a baseline current. This compound is then co-applied with GABA to determine its effect on the GABA-evoked current. A decrease in the GABA-evoked current in the presence of this compound indicates inverse agonist activity.
-
Data Analysis: The concentration-response curve for this compound is generated, and the IC50 value (the concentration that produces 50% of the maximal inhibition of the GABA response) is calculated.
In Vivo Behavioral Assays
The nootropic effects of this compound are evaluated in animal models of learning and memory.
This task assesses spatial working memory.
Methodology:
-
Apparatus: An operant chamber equipped with two retractable levers and a food dispenser.
-
Procedure: Each trial consists of a sample phase, a delay phase, and a choice phase.
-
Sample Phase: One of the two levers is presented. A press on this "correct" lever results in a food reward.
-
Delay Phase: Both levers are retracted for a variable delay period (e.g., 0 to 24 seconds).
-
Choice Phase: Both levers are presented, and a press on the previously correct lever is rewarded.
-
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.3-10 mg/kg) before the test session.
-
Data Analysis: The percentage of correct responses at different delay intervals is measured. An increase in correct responses in the drug-treated group compared to the vehicle-treated group indicates an improvement in working memory.[3][7]
This task assesses spatial learning and memory.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal cues are placed around the pool for spatial navigation.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. Each trial lasts until the rat finds the platform or for a maximum duration (e.g., 60-90 seconds).
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Drug Administration: this compound is administered orally before the training or probe trials.
-
Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of spatial learning and memory.[5][8]
Pharmacokinetic Studies
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are investigated in animal models.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Finding | Reference |
| Metabolism | Metabolized by CYP1A2. | [1] |
| Autoinduction | Potent autoinducer of CYP1A2, leading to an 8-fold reduction in plasma exposure after a second dose. | [1] |
Synthesis
The detailed synthesis of this compound is proprietary information of Hoffmann-La Roche. However, based on the synthesis of structurally related imidazo[1,5-a][1][2][3]triazolo[1,5-d][1][3]benzodiazepines, a plausible general synthetic approach can be outlined. The synthesis likely involves a multi-step sequence starting from a substituted 2-aminobenzophenone derivative. Key steps would include the formation of the diazepine ring, followed by the construction of the fused imidazole and triazole rings. The introduction of the difluoromethyl and bromo substituents would be achieved using specific reagents at appropriate stages of the synthesis.
Conclusion
This compound is a promising nootropic agent with a well-defined chemical structure and a selective mechanism of action. Its ability to act as an inverse agonist at the α5 subunit-containing GABAA receptors in the hippocampus provides a targeted approach to enhancing cognitive function. The detailed experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds for the treatment of cognitive disorders. The unique pharmacokinetic profile, particularly the autoinduction of its own metabolism, is an important consideration for its therapeutic application. Further research into the synthesis and clinical efficacy of this compound is warranted.
References
- 1. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RO4938581 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of RO4938581, a selective GABA-A α5 negative allosteric modulator (NAM), in rat models for cognitive enhancement research. The following sections detail the compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for key behavioral and electrophysiological experiments.
Mechanism of Action
RO4938581 acts as a negative allosteric modulator at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[1] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[2] By selectively reducing the inhibitory effects of GABA at these specific receptors, RO4938581 is hypothesized to enhance cognitive processes.[1] This targeted action aims to improve cognitive function without the unwanted side effects, such as anxiety or convulsions, that can be associated with non-selective GABA-A receptor modulators.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of RO4938581 in rats.
Table 1: In Vivo Efficacy in Cognitive Tasks
| Behavioral Task | Model | Effective Dose (p.o.) | Observed Effect | Citation |
| Delayed Match to Position (DMTP) | Scopolamine-induced memory impairment | 0.3-1 mg/kg | Reversal of working memory deficits | [3][4][5][6][7] |
| Morris Water Maze | Diazepam-induced spatial learning impairment | 1-10 mg/kg | Reversal of spatial learning deficits | [3][4][5][6][7] |
| Contextual Fear Conditioning | N/A | 0.1 mg/kg | Positive pharmacological effect (acute dosing) | [8] |
| Novel Object Recognition (NOR) | Phencyclidine (PCP)-induced cognitive deficits | 1 mg/kg | Amelioration of cognitive deficits | [9] |
| Intra-Extradimensional Shift (ID/ED) | Phencyclidine (PCP)-induced cognitive deficits | 1 mg/kg | Amelioration of cognitive deficits | [9] |
Table 2: Receptor Occupancy and Pharmacokinetics
| Parameter | Value | Species | Method | Citation |
| GABAA α5 Receptor Occupancy for Cognitive Enhancement | ~30% | Rat | In vivo binding with [3H]-RO0154513 | [3][4][5][6][7] |
| CYP1A2 Autoinduction | 8-fold reduction in plasma exposure after second dose | Rat | Pharmacokinetic studies | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of RO4938581 and a general experimental workflow for its evaluation in rats.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for RO4938581. Where specific parameters from RO4938581 studies are unavailable, generalized protocols for rats are provided with a note.
Drug Preparation and Administration
Objective: To prepare RO4938581 for oral administration to rats.
Materials:
-
RO4938581
-
Tween 80
-
0.9% Saline
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Prepare a vehicle solution of 0.3% Tween 80 in 0.9% saline.
-
Calculate the required amount of RO4938581 based on the desired dose and the weight of the rats.
-
Suspend the calculated amount of RO4938581 in the vehicle solution.
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in suspension.
-
Administer the suspension to rats via oral gavage (p.o.) at a volume appropriate for the rat's weight (typically 1-5 ml/kg).
-
Administer the drug at a consistent time before behavioral testing (e.g., 30-60 minutes).
Delayed Match to Position (DMTP) Task
Objective: To assess the effects of RO4938581 on working memory.
Apparatus:
-
Standard operant chamber equipped with two retractable levers, a central food magazine, and a house light.[2]
Procedure:
-
Habituation and Training:
-
Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight.
-
Initially, train rats to press the levers for a food reward (e.g., sucrose pellets).
-
Once lever pressing is established, introduce the DMTP task.[2]
-
-
DMTP Trial Structure:
-
Sample Phase: At the start of a trial, one of the two levers (left or right, randomly selected) is extended. The rat must press this "sample" lever. Upon a correct press, the lever retracts, and a food reward may be delivered.[2]
-
Delay Phase: A delay period of variable duration (e.g., 0 to 24 seconds) is initiated, during which both levers are retracted.[10]
-
Choice Phase: Following the delay, both levers are extended. The rat must press the lever that was presented in the sample phase (the "matching" lever) to receive a food reward. An incorrect press results in a time-out period (e.g., house light off) and no reward.[2]
-
-
Testing with RO4938581:
-
Administer RO4938581 or vehicle orally 30-60 minutes before the test session.
-
To induce a memory deficit, a compound like scopolamine can be administered (e.g., s.c.) prior to testing.[3]
-
Record the percentage of correct choices for each delay interval.
-
Note: Specific parameters such as the duration of the delay, the number of trials per session, and the criteria for task acquisition may vary and should be optimized for the specific study design.
Morris Water Maze (MWM)
Objective: To evaluate the effects of RO4938581 on spatial learning and memory.
Apparatus:
-
A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.[11][12]
-
An escape platform submerged 1-2 cm below the water surface.[11][13]
-
A video tracking system to record the rat's swim path.[11]
-
Distal visual cues placed around the room.[14]
Procedure:
-
Acquisition Phase (Spatial Learning):
-
For several consecutive days (e.g., 4-5 days), conduct 4 trials per day for each rat.[14]
-
In each trial, place the rat in the water at one of four quasi-random starting positions (N, S, E, W), facing the pool wall.[13]
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[13]
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.[13]
-
-
Probe Trial (Memory Retention):
-
Testing with RO4938581:
-
Administer RO4938581 or vehicle orally 30-60 minutes before each day's acquisition trials or before the probe trial.
-
To induce a spatial learning deficit, a compound like diazepam can be administered (e.g., i.p.) prior to testing.[3]
-
Note: Water temperature should be maintained at a constant, non-stressful level (e.g., 22-24°C).
Contextual Fear Conditioning
Objective: To assess the effect of RO4938581 on fear-associated memory.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock.[15][16]
-
A system to record freezing behavior (the absence of all movement except for respiration).[15]
Procedure:
-
Habituation:
-
Place the rat in the conditioning chamber for a short period (e.g., 2-3 minutes) to establish a baseline level of activity.[17]
-
-
Conditioning:
-
Contextual Memory Test:
-
Testing with RO4938581:
-
Administer RO4938581 or vehicle orally before the conditioning session or before the contextual memory test.
-
Assess the effect of the compound on the acquisition or retrieval of fear memory.
-
Note: The intensity and duration of the footshock, as well as the number of pairings, can be adjusted to achieve the desired level of fear conditioning.
In Vivo GABAA α5 Receptor Occupancy
Objective: To determine the in vivo binding of RO4938581 to GABAA α5 receptors.
Materials:
-
[3H]-RO0154513 (a radioligand for the benzodiazepine site)
-
RO4938581
-
Apparatus for tissue collection and processing (e.g., brain dissection tools, homogenizer, centrifuge)
-
Scintillation counter
Procedure (General Outline):
-
Administer RO4938581 or vehicle to rats at various doses.
-
At a predetermined time point after drug administration, administer a tracer dose of [3H]-RO0154513.
-
After a suitable time for the radioligand to distribute, euthanize the rats and rapidly dissect the brain, focusing on the hippocampus.
-
Homogenize the brain tissue and separate the bound and free radioligand through filtration or centrifugation.
-
Measure the amount of radioactivity in the tissue samples using a scintillation counter.
-
Calculate the percentage of receptor occupancy by comparing the specific binding of [3H]-RO0154513 in the RO4938581-treated animals to that in the vehicle-treated animals.
Note: This is a generalized protocol. Specific details regarding incubation times, buffer compositions, and non-specific binding determination would need to be optimized based on established radioligand binding assay protocols.
Hippocampal Slice Electrophysiology
Objective: To investigate the effects of RO4938581 on synaptic plasticity (e.g., Long-Term Potentiation, LTP) in the hippocampus.
Apparatus:
-
Vibratome for slicing brain tissue
-
Recording chamber for brain slices with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize a rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.[9][19]
-
Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.[9][19]
-
Transfer the slices to a holding chamber with oxygenated aCSF to recover for at least one hour.[9]
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).[19]
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[19]
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply RO4938581 to the perfusion bath at the desired concentration.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Continue to record fEPSPs for at least 60 minutes post-stimulation to measure the magnitude and stability of LTP.
-
Compare the LTP induced in the presence of RO4938581 to that in control slices.
Note: The composition of the aCSF, the specific LTP induction protocol, and the concentrations of RO4938581 should be determined based on the experimental goals.
References
- 1. mmpc.org [mmpc.org]
- 2. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors | Semantic Scholar [semanticscholar.org]
- 7. Specificity of memory measures in an adjusting delayed nonmatching-to-position task for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RO4938581, a GABAAα5 modulator, displays strong CYP1A2 autoinduction properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multichannelsystems.com [multichannelsystems.com]
- 10. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morris water maze - Scholarpedia [scholarpedia.org]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Contextual Fear Conditioning Alter Microglia Number and Morphology in the Rat Dorsal Hippocampus [frontiersin.org]
- 16. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of RO4938581 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration and dosage of RO4938581 in mice, based on available preclinical research. This document details the mechanism of action, established dosages for cognitive enhancement and safety assessment, and protocols for vehicle preparation and administration.
Introduction
RO4938581 is a potent and selective inverse agonist of the GABAA α5 subunit-containing receptors.[1][2] These receptors are primarily expressed in the hippocampus, a brain region crucial for learning and memory. By selectively modulating these receptors, RO4938581 has been investigated as a potential cognitive enhancer. Preclinical studies in mice have demonstrated its efficacy in models of cognitive impairment and its favorable safety profile.
Mechanism of Action
RO4938581 acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors containing the α5 subunit. This action reduces the inhibitory effect of GABA at these specific synapses, leading to an enhancement of neuronal activity in the hippocampus, which is believed to be the basis for its pro-cognitive effects.
Below is a diagram illustrating the signaling pathway affected by RO4938581.
References
Application Notes and Protocols for RO 4938581 in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 4938581 is a potent and selective inverse agonist for the GABA-A α5 subunit-containing receptors, which are primarily expressed in the hippocampus.[1][2][3] This selective action makes this compound a compound of significant interest for cognitive enhancement, with potential therapeutic applications in conditions associated with cognitive dysfunction, such as Down syndrome.[1] The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[4][5] These application notes provide detailed protocols for utilizing this compound in the MWM test to evaluate its effects on cognitive performance.
Mechanism of Action
This compound acts as a negative allosteric modulator (NAM) or inverse agonist at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[1][2][3] By selectively inhibiting the function of these receptors, which are highly concentrated in the hippocampus, this compound can enhance cognitive processes such as learning and memory.[2][3][6] This mechanism of action has been shown to improve performance in various cognitive tasks.[7][8]
Data Presentation
In Vivo Efficacy of this compound in Rat Models
| Cognitive Task | Model | Dosing Regimen (p.o.) | Observed Effect | Reference |
| Morris Water Maze | Diazepam-induced spatial learning impairment | 1-10 mg/kg | Reversal of cognitive deficits | [2][3] |
| Delayed Match to Position (DMTP) | Scopolamine-induced working memory impairment | 0.3-1 mg/kg | Reversal of cognitive deficits | [2][3][9] |
Note: p.o. refers to per os, or oral administration.
Experimental Protocols
Morris Water Maze Protocol for Assessing the Efficacy of this compound
This protocol is synthesized from established MWM procedures and findings from studies involving this compound.[2][4][5][10]
1. Materials and Equipment:
-
Circular water tank (approximately 1.5-2 meters in diameter)[4][11]
-
Escape platform (submerged 1-2 cm below the water surface)[4]
-
Water, made opaque with non-toxic white paint or powdered milk[5][10]
-
Water heater and thermometer to maintain a constant temperature (e.g., 21-26°C)[5][10]
-
Video tracking system and software
-
This compound
-
Vehicle solution (for control group)
-
Animal subjects (e.g., rats or mice)
2. Experimental Design:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment begins. Handle the animals daily to reduce stress.
-
Group Allocation: Randomly assign animals to different experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle orally at the designated dose (e.g., 1-10 mg/kg) at a fixed time before each training session (e.g., 30-60 minutes).
3. MWM Training Protocol (Acquisition Phase):
-
Duration: Conduct training for 5-7 consecutive days.
-
Trials per day: Perform 4 trials per animal per day.
-
Starting Positions: Use four equally spaced starting positions around the edge of the pool (e.g., North, South, East, West), varying the start position for each trial in a quasi-random order.[4][5]
-
Trial Procedure:
-
Gently place the animal into the water facing the wall of the tank.[4]
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.[10]
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[10]
-
Record the escape latency (time to find the platform), path length, and swim speed using the video tracking software.
-
-
Inter-Trial Interval (ITI): Provide a 20-30 minute ITI between each trial.
4. Probe Trial (Memory Retention Test):
-
Timing: Conduct the probe trial 24 hours after the final training trial.
-
Procedure:
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of crossings over the former platform location, and the swim path.
-
5. Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-test.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the GABA-A α5 receptor.
Experimental Workflow
Caption: Workflow for a Morris water maze study with this compound.
References
- 1. Ro4938581 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negative allosteric modulation of alpha 5-containing GABAA receptors engenders antidepressant-like effects and selectively prevents age-associated hyperactivity in tau-depositing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. Morris water maze - Scholarpedia [scholarpedia.org]
Application Notes and Protocols for RO 4938581 in Object Retrieval Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 4938581 is a selective inverse agonist for the GABA-A α5 subunit-containing receptors, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1][2][3] As a negative allosteric modulator, this compound reduces the inhibitory effect of GABA at these specific receptors, leading to enhanced cognitive function.[4] Preclinical studies have demonstrated its potential as a nootropic agent, showing efficacy in various cognitive paradigms.[5][6] Notably, this compound has been shown to improve executive function in monkeys in an object retrieval task, highlighting its therapeutic potential for cognitive deficits.[1][2][3][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in object retrieval and recognition memory tasks.
Mechanism of Action
This compound acts as a selective inverse agonist at the benzodiazepine binding site of the GABA-A receptor, with high selectivity for the α5 subtype.[5] GABA-A α5 receptors are known to mediate tonic inhibition in the hippocampus, a process that can dampen neuronal excitability and synaptic plasticity. By negatively modulating the function of these receptors, this compound is thought to disinhibit hippocampal pyramidal neurons, thereby enhancing long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][3] This targeted action allows for cognitive enhancement without the anxiogenic or pro-convulsive side effects associated with non-selective GABA-A receptor inverse agonists.[1][2][3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the GABA-A α5 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound on cognitive performance.
| Task | Animal Model | Dosage (p.o.) | Effect | Reference |
| Object Retrieval | Monkeys | 3-10 mg/kg | Improved executive function | [1][2][3][7] |
| Delayed Match to Position (DMTP) | Rats | 0.3-1 mg/kg | Reversed scopolamine-induced working memory impairment | [1][2][3] |
| Morris Water Maze | Rats | 1-10 mg/kg | Reversed diazepam-induced spatial learning impairment | [1][2][3] |
| Novel Object Recognition (NOR) | Rats (PCP-induced deficit) | 1 mg/kg | Ameliorated cognitive deficits | [8] |
Experimental Protocols
Novel Object Recognition (NOR) Task in Rodents
This protocol is a standard method for assessing recognition memory in rodents and serves as an analogous task to the object retrieval paradigm in monkeys.
1. Materials and Apparatus
-
Test Arena: A square or circular open field (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.[9]
-
Objects: Two sets of three identical objects. The objects should be of similar size but different shapes and textures. They should be heavy enough that the animal cannot displace them.
-
Animal Subjects: Adult male or female rats or mice.
-
This compound: To be dissolved in an appropriate vehicle (e.g., 1% methylcellulose).
-
Video Recording and Analysis Software: To track the animal's behavior and exploration time.
2. Experimental Workflow
Caption: Workflow for the Novel Object Recognition (NOR) task.
3. Detailed Procedure
-
Habituation (Day 1-2):
-
Handle the animals for a few minutes each day for several days leading up to the experiment.
-
Place each animal individually into the empty test arena and allow it to explore freely for 5-10 minutes per day for two consecutive days. This reduces novelty-induced stress during testing.
-
-
Training/Familiarization Phase (Day 3):
-
Administer this compound or the vehicle solution via the desired route (e.g., oral gavage) 30-60 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite, counterbalanced corners of the arena.
-
Gently place the animal in the center of the arena and allow it to explore the objects for a 3-5 minute period.
-
Record the session and ensure the total time spent exploring both objects is sufficient (e.g., >20 seconds). Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval:
-
After the training phase, return the animal to its home cage. The duration of the retention interval can be varied to test short-term or long-term memory (e.g., 1 hour to 24 hours).
-
-
Test Phase (Day 3):
-
In the test arena, replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location. The location of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for 3-5 minutes.
-
Record the session for later analysis.
-
4. Data Analysis
-
The primary measure is the Discrimination Index (DI) , calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound-treated group and the vehicle control group.
Logical Relationships in Experimental Design
Caption: Logical relationships in the experimental design.
Conclusion
This compound represents a promising pharmacological tool for the investigation and potential treatment of cognitive deficits. Its selective action on GABA-A α5 receptors in the hippocampus provides a targeted approach to enhancing learning and memory. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in preclinical models of object recognition and retrieval, contributing to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Ro4938581 - Wikipedia [en.wikipedia.org]
- 6. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors | Semantic Scholar [semanticscholar.org]
- 7. RO4938581, a novel cognitive enhancer acting at GABAA α5 subunit-containing receptors [ouci.dntb.gov.ua]
- 8. Negative modulation of GABAA α5 receptors by RO4938581 attenuates discrete sub-chronic and early postnatal phencyclidine (PCP)-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition [protocols.io]
Application Notes and Protocols for In Vivo Studies with RO4938581
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4938581 is a potent and selective inverse agonist for the GABAA α5 subunit-containing receptors.[1][2][3] These receptors are primarily expressed in the hippocampus, a brain region crucial for learning and memory.[2][3][4] As a nootropic agent, RO4938581 has been investigated for its potential to enhance cognitive function and alleviate cognitive deficits associated with various neurological conditions, including Down syndrome and schizophrenia.[1][5][6] This document provides a summary of key in vivo findings and detailed protocols for preclinical studies involving RO4938581.
Mechanism of Action
RO4938581 acts as a negative allosteric modulator at the benzodiazepine binding site of the GABAA α5 receptor.[1][5] This action reduces the receptor's response to its primary ligand, GABA, thereby decreasing inhibitory neurotransmission in the hippocampus. This modulation is believed to underlie the enhancement of cognitive processes such as learning and memory.[7] The selectivity for the α5 subtype is a key feature, as it avoids the anxiogenic or pro-convulsive effects associated with non-selective GABAA inverse agonists.[2][3][4]
In Vivo Efficacy Data
RO4938581 has demonstrated pro-cognitive effects in various animal models, including rats, mice, and monkeys. The following tables summarize the key quantitative findings from these studies.
Cognitive Enhancement in Rodent Models
| Animal Model | Cognitive Task | Treatment and Dose (p.o.) | Key Finding |
| Rat | Delayed Match to Position (DMTP) Task (Scopolamine-induced deficit) | 0.3-1 mg/kg | Reversal of working memory impairment.[2][3][4] |
| Rat | Morris Water Maze (Diazepam-induced deficit) | 1-10 mg/kg | Reversal of spatial learning impairment.[2][3][4] |
| Rat | Novel Object Recognition (NOR) (PCP-induced deficit) | 1 mg/kg | Amelioration of cognitive deficits.[6] |
| Rat | Intra-Extradimensional Shift (ID/ED) (PCP-induced deficit) | 1 mg/kg | Amelioration of cognitive deficits.[6] |
| Ts65Dn Mouse (Down Syndrome Model) | Novel Object Recognition | 5 mg/kg (i.p.) | Rescue of learning and memory deficits.[5][8] |
Cognitive Enhancement in Non-Human Primate Models
| Animal Model | Cognitive Task | Treatment and Dose (p.o.) | Key Finding |
| Cynomolgus Monkey | Object Retrieval Task | 3-10 mg/kg | Improvement in executive function.[2][3][4] |
Receptor Occupancy
| Animal Model | Method | Key Finding |
| Rat | [3H]-RO0154513 in vivo binding | Approximately 30% receptor occupancy was sufficient to produce enhanced cognition.[2][3][4] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in the literature for RO4938581.
Rodent Cognitive Behavioral Assays
1. Delayed Match to Position (DMTP) Task in Rats
-
Objective: To assess working memory.
-
Animals: Male Wistar rats.
-
Apparatus: Operant chambers equipped with levers and a food dispenser.
-
Procedure:
-
Training: Rats are trained to press a lever for a food reward. The position of the "correct" lever (left or right) is presented, followed by a delay. After the delay, both levers are presented, and a press on the correct lever is rewarded.
-
Cognitive Deficit Induction: A cholinergic antagonist such as scopolamine is administered to induce a working memory deficit.
-
Treatment: RO4938581 or vehicle is administered orally (p.o.) at doses ranging from 0.3-1 mg/kg.[2][3][4]
-
Testing: The number of correct and incorrect responses is recorded.
-
-
Endpoint: Reversal of the scopolamine-induced increase in incorrect responses.
2. Morris Water Maze in Rats
-
Objective: To assess spatial learning and memory.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform.
-
Procedure:
-
Training: Rats are trained to find the hidden platform using spatial cues in the room.
-
Cognitive Deficit Induction: A benzodiazepine such as diazepam is administered to impair spatial learning.
-
Treatment: RO4938581 or vehicle is administered orally (p.o.) at doses ranging from 1-10 mg/kg.[2][3][4]
-
Testing: The time to find the platform (escape latency) and the path length are recorded over several trials.
-
-
Endpoint: Reversal of the diazepam-induced increase in escape latency and path length.
3. Novel Object Recognition (NOR) in Mice
-
Objective: To assess recognition memory.
-
Animals: Ts65Dn mice and their euploid littermates.[5]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them.
-
Test Phase: After a delay, one of the familiar objects is replaced with a novel object.
-
Treatment: RO4938581 (5 mg/kg, i.p.) or vehicle is administered before the test phase.[8]
-
-
Endpoint: The discrimination index, calculated as the proportion of time spent exploring the novel object compared to the total exploration time. An increase in the discrimination index indicates improved recognition memory.
Non-Human Primate Cognitive Behavioral Assay
Object Retrieval Task in Cynomolgus Monkeys
-
Objective: To assess executive function.
-
Animals: Cynomolgus monkeys.
-
Apparatus: A specialized testing apparatus that requires the monkey to perform a sequence of actions to retrieve a food reward.
-
Procedure:
-
Training: Monkeys are trained on the object retrieval task to a stable baseline performance.
-
Treatment: RO4938581 or vehicle is administered orally (p.o.) at doses ranging from 3-10 mg/kg.[2][3][4]
-
Testing: Performance on the task, including the number of successful retrievals and the time taken, is recorded.
-
-
Endpoint: An increase in the number of successful retrievals and a decrease in the time to retrieve the reward.
Safety and Tolerability
A significant advantage of RO4938581 is its favorable safety profile in preclinical studies. In vivo studies in mice and rats have shown that RO4938581 does not produce anxiogenic or pro-convulsive effects, which are common side effects of non-selective GABAA receptor inverse agonists.[2][3][4]
Conclusion
RO4938581 is a promising cognitive enhancer with a selective mechanism of action and a good safety profile in preclinical models. The in vivo studies summarized here provide a strong rationale for its further investigation as a potential therapeutic for cognitive dysfunction in various neurological and psychiatric disorders. The detailed protocols offer a foundation for researchers to design and conduct their own in vivo evaluations of RO4938581 and other GABAA α5-selective inverse agonists.
References
- 1. Ro4938581 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative modulation of GABAA α5 receptors by RO4938581 attenuates discrete sub-chronic and early postnatal phencyclidine (PCP)-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Long-Term Potentiation with RO4938581
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4938581 is a potent and selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit (α5-GABA-A receptors).[1][2] These receptors are highly expressed in the hippocampus and are known to play a crucial role in learning and memory.[1][2] RO4938581 enhances cognitive performance and has been shown to potentiate hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] These application notes provide detailed protocols for measuring the effects of RO4938581 on LTP in acute hippocampal slices using electrophysiological techniques.
Mechanism of Action
GABA-A receptors containing the α5 subunit are predominantly located extrasynaptically and mediate tonic inhibition, a persistent form of inhibitory signaling that regulates neuronal excitability. By acting as a negative allosteric modulator, RO4938581 reduces this tonic inhibition. This disinhibition lowers the threshold for the induction of LTP. Specifically, the reduction in tonic inhibition allows for greater postsynaptic depolarization in response to synaptic stimulation. This enhanced depolarization facilitates the removal of the voltage-dependent magnesium (Mg2+) block from NMDA receptors. The subsequent influx of calcium (Ca2+) through NMDA receptors activates downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the insertion of AMPA receptors into the postsynaptic membrane and an increase in synaptic efficacy.[3][4][5]
Signaling Pathway for RO4938581-Mediated LTP Enhancement
Data Presentation
The effect of RO4938581 on LTP is most evident when using submaximal stimulation protocols that would typically induce only a weak potentiation or even long-term depression (LTD).
| Experimental Condition | Stimulation Protocol | Mean fEPSP Slope (% of Baseline) |
| Vehicle Control | 10 Hz (600 pulses) | 80.6 ± 6.1 |
| RO4938581 (10 nM) | 10 Hz (600 pulses) | 120.8 ± 8.3 |
| Vehicle Control | 100 Hz (3x 1s trains) | 155.2 ± 7.5 |
| RO4938581 (10 nM) | 100 Hz (3x 1s trains) | 160.5 ± 8.1 |
| Data are representative and adapted from studies on α5-GABA-A receptor negative allosteric modulators.[6] |
Experimental Protocols
Experimental Workflow for Investigating RO4938581 Effects on LTP
Detailed Protocol: Measuring LTP in Acute Hippocampal Slices with RO4938581
1. Materials and Solutions
-
RO4938581: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF). Note that some sources suggest RO4938581 is soluble in DMSO.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.3 MgCl₂, 2.6 CaCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose.[6] The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Dissection Tools: Standard surgical instruments for brain extraction.
-
Vibrating Microtome (Vibratome)
-
Electrophysiology Rig: Including recording chamber, microscope, micromanipulators, amplifier, stimulator, and data acquisition system.
2. Acute Hippocampal Slice Preparation
-
Anesthetize a young adult mouse or rat according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.[6]
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver test pulses (e.g., every 30 seconds) to evoke field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-40% of the maximum.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes.
4. Pharmacological Application and LTP Induction
-
After establishing a stable baseline, switch the perfusion to aCSF containing either RO4938581 (e.g., 10 nM) or the vehicle control.
-
Perfuse with the drug or vehicle for 10-20 minutes to allow for equilibration in the slice.
-
Induce LTP using a submaximal stimulation protocol. A theta-burst stimulation (TBS) or a 10 Hz stimulation for 60 seconds (600 pulses) is recommended to observe the threshold-lowering effects of RO4938581.[6]
-
Immediately following the induction protocol, resume baseline stimulation and record the fEPSP responses for at least 60 minutes to measure the magnitude and stability of potentiation.
5. Data Analysis
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slope values to the average slope recorded during the baseline period.
-
Quantify the magnitude of LTP by averaging the normalized fEPSP slopes from the last 10 minutes of the recording period.
-
Compare the magnitude of LTP between the RO4938581-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
RO4938581 offers a valuable pharmacological tool for investigating the role of α5-GABA-A receptors in synaptic plasticity. By following these protocols, researchers can effectively measure the enhancing effects of RO4938581 on LTP in the hippocampus. The key to observing a robust effect is the use of a submaximal stimulation protocol that is near the threshold for LTP induction under control conditions. These studies can provide critical insights into the therapeutic potential of modulating α5-GABA-A receptors for cognitive enhancement.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Yin and Yang of GABAergic and Glutamatergic Synaptic Plasticity: Opposites in Balance by Crosstalking Mechanisms [frontiersin.org]
- 4. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for RO 4938581 in Cognitive Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 4938581 is a potent and selective negative allosteric modulator (NAM) of the GABAA α5 receptor subtype.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3][4][5] By selectively inhibiting the function of α5-containing GABAA receptors, this compound has been shown to enhance cognitive processes in various preclinical models without inducing the anxiogenic or pro-convulsive side effects associated with non-selective GABAA modulators.[3][4][5] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying cognitive dysfunction.
Mechanism of Action
This compound acts as an inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[3][4] This action reduces the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The selectivity for the α5 subtype is crucial, as other subtypes (α1, α2, α3) are associated with sedation, anxiolysis, and anticonvulsant effects. By specifically targeting α5 receptors in the hippocampus, this compound is thought to enhance synaptic plasticity, such as long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.[3][4]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various models of cognitive dysfunction.
Table 1: Efficacy of this compound in a Rat Model of Working Memory Impairment
| Model | Cognitive Domain | Task | Dose Range (p.o.) | Key Findings | Citation |
| Scopolamine-induced amnesia | Working Memory | Delayed Match to Position (DMTP) | 0.3 - 1 mg/kg | Reversed scopolamine-induced working memory impairment. | [3][4] |
Table 2: Efficacy of this compound in a Rat Model of Spatial Learning Impairment
| Model | Cognitive Domain | Task | Dose Range (p.o.) | Key Findings | Citation |
| Diazepam-induced impairment | Spatial Learning | Morris Water Maze (MWM) | 1 - 10 mg/kg | Reversed diazepam-induced spatial learning deficits. | [3][4] |
Table 3: Efficacy of this compound in a Primate Model of Executive Function
| Model | Cognitive Domain | Task | Dose Range (p.o.) | Key Findings | Citation |
| Healthy Cynomolgus Monkeys | Executive Function | Object Retrieval | 3 - 10 mg/kg | Improved executive function performance. | [3][4] |
Table 4: Receptor Occupancy of this compound
| Species | Method | Key Findings | Citation |
| Rat | In vivo [3H]-RO0154513 binding | Approximately 30% receptor occupancy was sufficient to produce cognitive enhancement. | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for studies involving this compound.
Protocol 1: Delayed Match to Position (DMTP) Task in Rats
This task assesses working memory.
Apparatus:
-
An operant chamber equipped with two retractable levers, a central food dispenser, and a house light.
Procedure:
-
Habituation and Training:
-
Rats are first trained to press a lever for a food reward.
-
Subsequently, they are trained on the DMTP task. A trial begins with the presentation of a single lever (the "sample" lever), either on the left or right.
-
After the rat presses the sample lever, it retracts, and a delay period is initiated.
-
Following the delay, both levers are presented. The rat must press the lever that was in the same position as the sample lever (the "matching" lever) to receive a reward.
-
-
Drug Administration and Testing:
-
Once a stable baseline performance is achieved, cognitive impairment can be induced (e.g., with scopolamine).
-
This compound or vehicle is administered orally at the desired dose and time before the testing session.
-
The percentage of correct responses is recorded and analyzed.
-
Data Analysis:
-
The primary outcome measure is the percentage of correct choices. Data can be analyzed using ANOVA to compare the effects of different treatment groups.
Protocol 2: Morris Water Maze (MWM) Task in Rats
This task is a widely used tool to assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 2 meters in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase:
-
Rats are given a series of trials (e.g., 4 trials per day for 5 days) to find the hidden platform from different starting positions.
-
The escape latency (time to find the platform) and path length are recorded.
-
-
Induction of Cognitive Impairment and Drug Administration:
-
Cognitive impairment can be induced (e.g., with diazepam).
-
This compound or vehicle is administered orally prior to the testing session.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, a probe trial is conducted where the platform is removed.
-
The rat is allowed to swim for a set time (e.g., 60 seconds), and the time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis:
-
Escape latency and path length during acquisition are analyzed using repeated measures ANOVA.
-
Time spent in the target quadrant during the probe trial is analyzed using a t-test or ANOVA.
Protocol 3: Object Retrieval Task in Monkeys
This task assesses executive function, particularly the ability to overcome a prepotent response.
Apparatus:
-
A testing apparatus where an object can be placed behind a transparent barrier that has an opening on one side.
Procedure:
-
Training:
-
Monkeys are trained to retrieve a food reward by reaching around the side of the barrier.
-
-
Testing:
-
The position of the opening is varied, requiring the monkey to inhibit the prepotent response of reaching straight towards the visible reward and instead detour to the opening.
-
This compound or vehicle is administered orally before the testing session.
-
The number of successful retrievals and the latency to retrieve the reward are recorded.
-
Data Analysis:
-
Success rate and retrieval latency are analyzed using appropriate statistical tests (e.g., ANOVA) to compare treatment groups.
References
- 1. Occupancy of human brain GABA(A) receptors by the novel α5 subtype-selective benzodiazepine site inverse agonist α5IA as measured using [¹¹C]flumazenil PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays Targeting GABAA α5 Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are heteropentameric structures, with the α5 subunit-containing receptors (α5-GABAARs) being of particular interest.[2][3] Predominantly expressed in the hippocampus, a brain region critical for learning and memory, α5-GABAARs play a key role in cognitive processes.[2][4][5] This unique localization and function make them a significant therapeutic target for cognitive disorders and certain neurological conditions.[1][2][4]
The discovery of novel and subtype-selective GABAA α5 receptor modulators is a primary goal in neuropharmacology.[1] High-throughput screening (HTS) and subsequent secondary assays are crucial for identifying and characterizing promising lead compounds from large chemical libraries.[1][6] These application notes provide an overview of the principal cell-based methodologies for identifying and characterizing GABAA α5 receptor modulators, complete with detailed protocols and reference data for known compounds.
GABAA Receptor Signaling Pathway
GABAA receptors are pentameric structures that form a central chloride (Cl⁻) ion-permeable pore.[1] The binding of the neurotransmitter GABA, typically at the interface between α and β subunits, induces a conformational change that opens the channel.[2][3][7] The subsequent influx of chloride ions hyperpolarizes the neuron's membrane, reducing the likelihood of an action potential and thus producing an inhibitory effect.[1] Allosteric modulators bind to distinct sites on the receptor complex to either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of GABA.[1][4] For instance, the well-known benzodiazepine binding site is located at the interface of an α (including α5) and a γ subunit.[2][3]
Key Cell-Based Assay Methodologies
The identification of GABAA α5 modulators relies on a tiered approach, starting with high-throughput screening (HTS) to identify "hits," followed by more detailed secondary assays for confirmation and characterization.
Fluorescence-Based High-Throughput Screening (HTS) Assays
These assays are designed for screening large compound libraries due to their speed, low cost, and adaptability to high-density formats.[8][9]
-
Membrane Potential Assays: These assays utilize fluorescent dyes that are sensitive to changes in cell membrane potential.[1] In cells expressing GABAA receptors, the influx of Cl⁻ ions causes membrane depolarization (due to an engineered Cl⁻ gradient), which is detected as a change in fluorescence.[10][11] Instruments like the Fluorescent Imaging Plate Reader (FLIPR) are commonly used.[10][11]
-
YFP-Based Halide-Sensing Assays: This method uses cells co-expressing the GABAA receptor and a genetically encoded Yellow Fluorescent Protein (YFP) that is sensitive to halide ions.[8][9] The influx of an iodide (I⁻) tracer upon channel activation quenches the YFP fluorescence, providing a direct measure of receptor function.[8][9] This technique is non-invasive and measures ion flux in the natural direction of the channel.[8][9]
Automated Electrophysiology Assays
Patch-clamp electrophysiology is the "gold standard" for studying ion channels, offering high sensitivity and detailed kinetic information.[8][9] While traditional patch-clamp has very low throughput, automated platforms have been developed to increase capacity, making them suitable for secondary screening and lead optimization. These systems perform whole-cell recordings in a 96- or 384-well format, allowing for the characterization of a compound's effect on ion channel currents.[1]
Radioligand Binding Assays
Binding assays are used to determine if a compound directly interacts with a specific site on the receptor complex and to quantify its binding affinity (Ki).[7][12] These are typically competition assays where the test compound's ability to displace a known radiolabeled ligand (e.g., [³H]Flumazenil for the benzodiazepine site or [³H]Muscimol for the GABA site) is measured.[7][13]
Experimental Protocols
Protocol 1: FLIPR-Based Membrane Potential Assay
This protocol is adapted for identifying and characterizing GABAA α5 receptor modulators by measuring changes in membrane potential.[1][14]
Cell Line: HEK293 or CHO cells stably or transiently expressing the human GABAA α5, β3, and γ2 subunits.[10][15][16][17]
Materials and Reagents:
-
HEK293-GABAA(α5β3γ2) cells
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
Cell culture medium (e.g., EMEM with 5% FBS)
-
Membrane potential-sensitive dye kit (e.g., FMP-Red-Dye)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GABA, reference modulators (e.g., Diazepam, L-838,417), and test compounds
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed cells into poly-D-lysine coated 384-well plates to achieve a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂ for 24 hours.[1]
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer’s instructions. Remove the cell culture medium from the plates and add the dye solution to each well.[1]
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.[1]
-
Compound Preparation: Prepare serial dilutions of test compounds, GABA, and reference modulators in the assay buffer. For PAMs, prepare a plate containing the test compounds. For antagonists or NAMs, prepare a plate containing the test compounds co-mixed with a concentration of GABA that elicits a submaximal response (e.g., EC₂₀).
-
Fluorescence Reading:
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading protocol, which involves measuring baseline fluorescence.
-
The instrument then automatically adds compounds (modulators) followed by a second addition of GABA (agonist).
-
Continue to kinetically read the fluorescence changes over time (e.g., for 120 seconds).[8][9]
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in membrane potential and thus receptor activity.
-
For PAMs, calculate the potentiation of the GABA response.
-
Plot concentration-response curves to determine the EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists/NAMs) values.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the benzodiazepine site on the GABAA α5 receptor.[7]
Materials and Reagents:
-
Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue or from HEK293 cells expressing the GABAA α5β3γ2 receptor.[7][18]
-
Radioligand: [³H]Flumazenil (specific activity ~70-87 Ci/mmol) or [¹¹C]Ro15-4513 (a ligand with partial selectivity for α5).[7][19]
-
Non-Specific Binding (NSB) Agent: Diazepam (10 µM) or another high-affinity unlabeled ligand.[7]
-
Test Compound: Prepared in a series of dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
96-well plates, glass fiber filters (presoaked in polyethyleneimine), vacuum filtration manifold, and liquid scintillation counter.[7]
Procedure:
-
Assay Setup: Prepare reactions in a 96-well plate. Each condition should be run in triplicate.[7]
-
Total Binding: Membrane preparation + Binding Buffer + Radioligand (e.g., ~1 nM [³H]Flumazenil).
-
Non-Specific Binding (NSB): Membrane preparation + High concentration of NSB agent (e.g., 10 µM Diazepam) + Radioligand.
-
Competition: Membrane preparation + Test compound dilution + Radioligand.
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes to reach binding equilibrium.[13][18]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand (on the filter) from the unbound.[7]
-
Washing: Quickly wash the filters 3-4 times with ice-cold Binding Buffer.[7]
-
Quantification: Place filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7][18]
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Quantitative Data for GABAA Receptor Modulators
The potency and efficacy of GABAA receptor modulators can vary significantly depending on the receptor subtype composition, cell line, and assay format used.[8] The following table summarizes representative data for known ligands.
| Compound | Ligand Type | Receptor Subtype | Assay Type | EC₅₀ / IC₅₀ / Kᵢ (µM) | Reference |
| GABA | Agonist | α1β3γ2 | FLIPR Membrane Potential | ~0.137 | [14] |
| GABA | Agonist | α2β3γ2 | YFP-Based Halide Assay | 0.34 | [8] |
| GABA | Agonist | α1β3γ2 | Turn-on Fluorescent Probe | 16.9 | [20][21] |
| Diazepam | Positive Modulator | iCell Neurons | Automated Patch Clamp | 0.42 | [1] |
| Diazepam | Positive Modulator | α2β3γ2 | YFP-Based Halide Assay | 0.023 | [8] |
| Gabazine | Antagonist | α1β3γ2 | Turn-on Fluorescent Probe | 0.214 | [20][21] |
| Bicuculline | Antagonist | HEK-GABAA | QP-DHM Imaging | ~0.53 - 0.9 | [1] |
| Picrotoxin | Antagonist | HEK-GABAA | QP-DHM Imaging | 3.1 | [1] |
| L-838,417 | Weak Positive Modulator | α2β3γ2 | YFP-Based Halide Assay | No significant effect detected | [8] |
| Etomidate | Positive Modulator | α1β3γ2 | Turn-on Fluorescent Probe | Kd = 2.7 | [20] |
| Propofol | Positive Modulator | α1β3γ2 | Turn-on Fluorescent Probe | Kd = 5.6 | [20] |
Note: The values presented are illustrative and can differ based on specific experimental conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 3. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABRA5 modulators and how do they work? [synapse.patsnap.com]
- 5. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 7. benchchem.com [benchchem.com]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 9. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
- 15. criver.com [criver.com]
- 16. criver.com [criver.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
- 19. Quantification of [11C]Ro15-4513 GABAAα5 specific binding and regional selectivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RO4938581 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4938581 is a potent and selective inverse agonist for the GABAA α5 subunit-containing receptor. These receptors are predominantly expressed in the hippocampus, a brain region critically involved in learning and memory. As a negative allosteric modulator of the GABAA α5 receptor, RO4938581 has been investigated for its potential as a cognitive enhancer. Preclinical studies in rodents and non-human primates have demonstrated its efficacy in reversing cognitive deficits in various behavioral paradigms.[1][2]
These application notes provide detailed protocols for the formulation and administration of RO4938581 for in vivo animal studies, along with methodologies for assessing its cognitive-enhancing effects using established behavioral assays.
Physicochemical and Pharmacokinetic Properties
A critical consideration for in vivo studies with RO4938581 is its metabolic profile in rodents. The compound is known to be a potent inducer of the cytochrome P450 enzyme CYP1A2 in rats.[3] This leads to autoinduction of its own metabolism, resulting in a significant reduction in plasma exposure after repeated dosing.[3] Researchers should be aware of this phenomenon when designing sub-chronic or chronic dosing regimens.
Table 1: In Vivo Efficacy of RO4938581 in Rodent Models
| Animal Model | Behavioral Task | Dosing Regimen (p.o.) | Observed Effect | Reference |
| Rat | Delayed Match to Position (DMTP) | 0.3-1 mg/kg | Reversal of scopolamine-induced working memory impairment | [1] |
| Rat | Morris Water Maze (MWM) | 1-10 mg/kg | Reversal of diazepam-induced spatial learning impairment | [1] |
| Rat | Novel Object Recognition (NOR) | 1 mg/kg | Amelioration of sub-chronic and early postnatal PCP-induced cognitive deficits | [2] |
Formulation Protocol for Oral Administration
The specific vehicle used in the seminal preclinical publications for RO4938581 has not been explicitly detailed. As RO4938581 is a poorly water-soluble compound, a suspension or solution in a suitable vehicle is required for oral gavage. The following is a general protocol for the preparation of a formulation suitable for rodent oral gavage, based on common practices for imidazo-triazolo-benzodiazepines.
Materials:
-
RO4938581 powder
-
Vehicle components (select one option):
-
Option A (Aqueous Suspension): 0.5% (w/v) Methylcellulose in sterile water with 0.1% (v/v) Tween 80
-
Option B (Co-solvent Solution): 10% (v/v) Ethanol, 40% (v/v) Polyethylene glycol 400 (PEG 400), 50% (v/v) Saline
-
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water for injection or saline
Procedure:
-
Calculate the required amount of RO4938581 and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dosing volume for rats is 5-10 mL/kg.
-
For Option A (Aqueous Suspension): a. Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. Allow it to hydrate completely (this may take several hours or can be expedited by gentle heating and subsequent cooling). b. Add 0.1% Tween 80 to the methylcellulose solution and mix thoroughly. c. Weigh the required amount of RO4938581 and place it in a sterile conical tube. d. Add a small volume of the vehicle to the powder to create a paste. e. Gradually add the remaining vehicle while vortexing continuously to ensure a uniform suspension. f. If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and reduce particle size.
-
For Option B (Co-solvent Solution): a. Weigh the required amount of RO4938581 and place it in a sterile conical tube. b. Add the ethanol and vortex until the compound is fully dissolved. c. Add the PEG 400 and vortex to mix. d. Finally, add the saline and vortex until a clear solution is obtained.
-
Storage: Store the formulation at 2-8°C, protected from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Note: It is highly recommended to conduct a small-scale formulation trial to ensure the stability and homogeneity of the chosen formulation at the desired concentration before proceeding with large-scale animal studies.
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory in Rats
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter and 0.6 m high) filled with water (20-22°C).
-
The water is made opaque using a non-toxic substance (e.g., powdered non-fat milk or non-toxic white paint).
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues are placed around the room to serve as spatial references.
-
A video tracking system to record and analyze the animal's swimming path, latency to find the platform, and time spent in each quadrant.
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the start of the experiment.
-
Acquisition Phase (4-5 days): a. Each rat undergoes 4 trials per day. b. For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the wall of the pool. c. The rat is allowed to swim freely for a maximum of 60-90 seconds to find the hidden platform. d. If the rat finds the platform, it is allowed to remain there for 15-30 seconds. e. If the rat fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for 15-30 seconds. f. The inter-trial interval is typically 15-30 minutes.
-
Probe Trial (24 hours after the last acquisition trial): a. The escape platform is removed from the pool. b. The rat is placed in the pool at a novel starting position and allowed to swim for 60 seconds. c. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Drug Administration: RO4938581 or vehicle is administered orally 30-60 minutes before the start of the daily acquisition trials.
Delayed Match-to-Position (DMTP) Task for Working Memory in Rats
The DMTP task assesses short-term, working memory.
Apparatus:
-
An operant chamber equipped with two retractable levers, a central food dispenser, and a house light.
-
A computer interface for controlling the task and recording data.
Procedure:
-
Pre-training: a. Rats are food-restricted to 85-90% of their free-feeding body weight. b. Rats are trained to press the levers to receive a food reward (e.g., sucrose pellets).
-
DMTP Training: a. A trial begins with the presentation of a single "sample" lever (either left or right). b. The rat must press the sample lever, after which the lever retracts. c. A delay period is introduced (e.g., 0, 2, 4, 8, 16 seconds). d. After the delay, both levers are presented. e. The rat must press the same lever that was presented in the sample phase (the "matching" lever) to receive a food reward. A press on the other lever is recorded as an error and results in a time-out period (e.g., house light off for 5 seconds).
-
Testing: a. Once the rats have reached a stable baseline performance (e.g., >80% correct on short delays), the cognitive deficit is induced (e.g., via administration of scopolamine). b. RO4938581 or vehicle is administered orally at a specified time before the induction of the cognitive deficit and the start of the DMTP session. c. The percentage of correct choices at different delay intervals is the primary measure of working memory performance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the GABA-A α5 receptor and modulation by RO4938581.
Caption: Experimental workflow for the Morris Water Maze test.
Caption: Experimental workflow for the Delayed Match-to-Position task.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative modulation of GABAA α5 receptors by RO4938581 attenuates discrete sub-chronic and early postnatal phencyclidine (PCP)-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RO4938581, a GABAAα5 modulator, displays strong CYP1A2 autoinduction properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RO4938581 and GABAA α5 Negative Allosteric Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RO4938581 and other GABAA α5 selective negative allosteric modulators (NAMs) in chronic studies. The focus is on understanding and potentially mitigating tolerance.
Frequently Asked Questions (FAQs)
Q1: Is tolerance a significant concern with chronic administration of RO4938581?
Current preclinical evidence suggests that RO4938581 and other selective GABAA α5 NAMs have a reduced liability for tolerance compared to non-selective benzodiazepines.[1][2] Studies involving sustained treatment with the selective α5-NAM L-655,708 have shown that the modulatory effect on GABAergic currents is maintained without significant changes in the surface levels of α5-containing GABAA receptors, which is a common mechanism for tolerance with other GABAA modulators.[1][2]
Q2: What is the mechanism of action of RO4938581?
RO4938581 is a potent and selective inverse agonist or negative allosteric modulator of the α5 subunit-containing GABAA receptor.[3][4][5][6][7][8] These receptors are primarily expressed in the hippocampus, a brain region crucial for learning and memory.[3][4][5][6] By selectively reducing the inhibitory tone mediated by these receptors, RO4938581 can enhance cognitive processes.[3][4][5][6]
Q3: What are the expected outcomes of chronic RO4938581 treatment in preclinical models?
Chronic treatment with RO4938581 and similar compounds has been shown to rescue cognitive deficits in animal models, particularly in models of Down syndrome.[9][10][11] These studies demonstrate sustained efficacy in improving performance in learning and memory tasks without inducing the convulsant or anxiogenic effects associated with non-selective GABAA receptor inverse agonists.[9]
Q4: Are there any observed long-term changes in receptor expression or function with chronic α5-NAM administration?
In vitro studies with the α5-NAM L-655,708 have shown that chronic (7-day) treatment can lead to subtle homeostatic changes in both inhibitory and excitatory synapses.[12][13] This includes a slight increase in synaptic levels of gephyrin and surface α5 GABAA receptors.[12][13] Interestingly, chronic exposure also resulted in a decrease in the surface levels of NMDA receptor subunits (GluN2A and GluN2B), suggesting a potential dampening of overall excitability as a compensatory mechanism.[12][13] However, functional studies indicate that sensitivity to the α5-NAM is maintained.[12][13]
Troubleshooting Guide
Issue: Diminished behavioral or physiological response to RO4938581 over time in a chronic study.
While significant tolerance to selective α5-NAMs is not widely reported, researchers encountering a diminished response might consider the following:
1. Re-evaluate Dosing and Pharmacokinetics:
-
Potential Cause: Changes in drug metabolism or clearance over the course of a chronic study could lead to lower effective concentrations at the target.
-
Troubleshooting Step: If feasible, perform pharmacokinetic analysis at different time points in the study to ensure that plasma and brain concentrations of RO4938581 remain within the therapeutic window.
2. Assess Receptor Occupancy:
-
Potential Cause: Although not strongly supported by current data for this class of compounds, adaptive changes could theoretically alter receptor accessibility.
-
Troubleshooting Step: Ex vivo receptor occupancy studies can be conducted at the end of the chronic treatment period to determine if the drug is still engaging the GABAA α5 receptors at the expected level. A study with basmisanil, a related compound, demonstrated a clear relationship between plasma concentration and receptor occupancy.[14][15]
3. Consider Homeostatic Synaptic Plasticity:
-
Potential Cause: As observed with L-655,708, the brain may undergo homeostatic changes in other neurotransmitter systems (e.g., glutamatergic system) to compensate for the sustained reduction in GABAergic inhibition.[12][13] This could potentially mask the behavioral effects of the drug.
-
Troubleshooting Step: Analyze the expression and function of other relevant synaptic proteins, such as NMDA and AMPA receptors, in key brain regions like the hippocampus.
4. Intermittent Dosing Strategy (Hypothetical):
-
Potential Cause: Although continuous daily dosing has shown efficacy in preclinical models, an intermittent dosing schedule could be explored if tolerance is suspected.
-
Troubleshooting Step: Design a study to compare the long-term efficacy of continuous daily dosing with an intermittent schedule (e.g., dosing on alternating days or for a set number of days followed by a drug-free period). This approach is exploratory, as the necessity for it with α5-NAMs is not established.
Data Presentation
Table 1: In Vitro Affinity and Efficacy of RO4938581 at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| α1β3γ2 | 174 | Inverse Agonist |
| α2β3γ2 | 185 | Inverse Agonist |
| α3β3γ2 | 80 | Inverse Agonist |
| α5β3γ2 | 4.6 | Potent Inverse Agonist |
| Data sourced from MedChemExpress product information.[8] |
Table 2: Summary of Chronic In Vitro L-655,708 Treatment Effects on Synaptic Proteins
| Treatment Duration | Protein | Change in Surface Levels | Change in Synaptic Localization |
| 7 days | α5 GABAA Receptor | Slight Increase | Increased |
| 7 days | Gephyrin | Slight Increase | Increased |
| 7 days | GluN2A (NMDA) | Decrease | - |
| 7 days | GluN2B (NMDA) | Decrease | - |
| Data from a study on chronic in vitro treatment of rat hippocampal neurons.[12][13] |
Experimental Protocols
Protocol 1: Chronic Administration of RO4938581 in a Mouse Model of Down Syndrome (Ts65Dn)
This protocol is based on studies demonstrating the efficacy of chronic RO4938581 in rescuing cognitive deficits.
-
Animals: Adult male Ts65Dn mice and their euploid littermates.
-
Drug Formulation: RO4938581 is suspended in a vehicle solution (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer RO4938581 orally (p.o.) at a dose of 1 mg/kg once daily for a period of several weeks (e.g., 5 weeks).
-
Behavioral Testing: Conduct cognitive assessments such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM) during the final week(s) of treatment.
-
Tissue Collection: At the end of the study, animals can be euthanized, and brain tissue collected for molecular analysis (e.g., Western blotting, immunohistochemistry) to assess protein expression changes in the hippocampus and other relevant brain regions.[10]
Protocol 2: In Vitro Chronic Treatment of Hippocampal Neurons with an α5-NAM
This protocol is adapted from studies investigating the molecular effects of long-term α5-NAM exposure.
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.
-
Drug Treatment: At an appropriate developmental stage (e.g., DIV 14-21), treat the neuronal cultures with the α5-NAM (e.g., 50 nM L-655,708) or vehicle for a sustained period (e.g., 7 days). The culture medium containing the drug is replaced periodically.
-
Immunocytochemistry: After the treatment period, fix the cells and perform immunofluorescence staining for synaptic proteins of interest, such as GABAA receptor subunits (e.g., α5), scaffolding proteins (e.g., gephyrin), and glutamate receptor subunits (e.g., GluN2A, GluN2B).
-
Image Analysis: Acquire images using confocal microscopy and quantify the intensity and colocalization of the fluorescent signals to determine changes in synaptic protein levels and distribution.[12][13]
-
Electrophysiology: Perform whole-cell patch-clamp recordings to assess changes in synaptic function, including miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs).[12][13]
Visualizations
Caption: Signaling pathway of RO4938581 at the GABAA α5 receptor.
Caption: Workflow for a preclinical chronic study with RO4938581.
Caption: Logical troubleshooting steps for a diminished response to RO4938581.
References
- 1. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Ro4938581 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (basmisanil) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term α5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
RO 4938581 selectivity for α5 vs other GABAA subunits
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with RO4938581, a selective inverse agonist for the α5 subunit of the GABAA receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RO4938581?
A1: RO4938581 is a potent and selective inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[1][2] As an inverse agonist, it reduces the constitutive activity of the GABAA receptor, thereby decreasing the influx of chloride ions and leading to a reduction in GABAergic inhibition.[3] This selective action in brain regions with high α5 subunit expression, such as the hippocampus, is thought to underlie its cognitive-enhancing effects.[4]
Q2: Why is the selectivity of RO4938581 for the α5 subunit important?
A2: The selectivity of RO4938581 for the α5 subunit over other GABAA receptor subunits (α1, α2, and α3) is crucial for its therapeutic profile.[1][4] Modulation of α1, α2, and α3 subunits is associated with sedative, anxiolytic, and anticonvulsant effects, respectively.[4] By selectively targeting the α5 subunit, RO4938581 can enhance cognitive function without producing these common side effects associated with non-selective benzodiazepine site modulators.[1]
Q3: What are the key experimental applications of RO4938581?
A3: RO4938581 is primarily used in preclinical research to investigate the role of the GABAA α5 subunit in learning, memory, and cognitive disorders.[1] It has been utilized in a variety of in vitro and in vivo models to study its effects on synaptic plasticity (e.g., long-term potentiation), and as a tool to explore potential therapeutic strategies for conditions such as Down syndrome and cognitive deficits associated with aging.
Q4: In which brain region is the α5 subunit of the GABAA receptor most prominently expressed?
A4: The α5 subunit of the GABAA receptor is most densely expressed in the hippocampus, a brain region critical for learning and memory.[4][5] This localized expression pattern is a key reason why selective modulation of α5-containing GABAA receptors with compounds like RO4938581 can have a significant impact on cognitive processes.
Data Presentation
Table 1: Binding Affinity of RO4938581 for Different GABAA Receptor Subunits
This table summarizes the binding affinities (Ki) of RO4938581 for various GABAA receptor α subunits, demonstrating its selectivity for the α5 subunit.
| GABAA Receptor Subunit | Binding Affinity (Ki) in nM |
| α1β3γ2 | 80 |
| α2β3γ2 | 185 |
| α3β3γ2 | 125 |
| α5β3γ2 | 4.6 |
Data extracted from in vitro radioligand binding assays using recombinant rat GABAA receptors.
Experimental Protocols
Radioligand Binding Assay for RO4938581 Selectivity
This protocol describes a competitive binding assay to determine the affinity of RO4938581 for different GABAA receptor subunits.
Materials:
-
HEK293 cells stably expressing recombinant rat GABAA receptors (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Flumazenil (specific activity ~70-87 Ci/mmol)
-
Non-specific binding control: Unlabeled Diazepam (10 µM)
-
Test compound: RO4938581
-
96-well plates
-
Glass fiber filters (presoaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the desired GABAA receptor subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Flumazenil (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Flumazenil, and 50 µL of Diazepam (final concentration 10 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]Flumazenil, and 50 µL of varying concentrations of RO4938581.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 1 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the RO4938581 concentration.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiology Assay for Functional Selectivity
This protocol outlines the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes to assess the functional activity of RO4938581.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human GABAA receptor subunits (α1, α2, α3, α5, β2, γ2)
-
Oocyte Ringer's 2 (OR2) solution
-
Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES, pH 7.4
-
GABA
-
RO4938581
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunit combination (e.g., α5β2γ2).
-
Incubate the injected oocytes in OR2 solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.
-
Co-apply the same concentration of GABA with varying concentrations of RO4938581.
-
Record the changes in the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of RO4938581.
-
Calculate the percentage inhibition of the GABA response by RO4938581.
-
Plot the percentage inhibition against the logarithm of the RO4938581 concentration to determine the IC50 for its inverse agonist activity.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low specific binding in radioligand assay | 1. Degraded radioligand or test compound. 2. Low receptor expression or inactive receptors in the membrane preparation. 3. Incomplete removal of endogenous GABA. | 1. Aliquot and store reagents properly; test with a fresh batch. 2. Use a fresh membrane preparation; verify receptor expression via Western blot. 3. Ensure thorough washing of the membrane preparation. |
| High non-specific binding | 1. Radioligand sticking to filters or wells. 2. Too high concentration of radioligand. | 1. Pre-soak filters in polyethyleneimine; include a blocking agent like BSA in the assay buffer. 2. Optimize the radioligand concentration. |
| No or weak current in electrophysiology | 1. Poor oocyte health or low receptor expression. 2. Clogged microelectrodes. | 1. Use healthy, stage V-VI oocytes; inject a higher concentration of cRNA. 2. Use freshly pulled microelectrodes with appropriate resistance. |
| Unstable recordings | 1. Poor seal between the oocyte and the recording chamber. 2. Fluctuation in perfusion rate or temperature. | 1. Ensure the oocyte is properly positioned and the chamber is clean. 2. Maintain a constant perfusion rate and temperature. |
| Variability between experiments | 1. Inconsistent reagent concentrations. 2. Differences in incubation times or temperatures. 3. Batch-to-batch variation in cells or oocytes. | 1. Prepare fresh stock solutions and perform accurate dilutions. 2. Strictly adhere to the established protocol parameters. 3. Perform experiments on the same batch of cells/oocytes where possible and include appropriate controls in every experiment. |
Visualizations
Caption: RO4938581's high affinity for the α5 GABAA subunit.
Caption: RO4938581's mechanism of action on cognitive function.
Caption: Workflow for determining RO4938581's selectivity.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Results of RO4938581 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GABAA α5 receptor negative allosteric modulator, RO4938581. The information is designed to assist in the interpretation of behavioral results and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is RO4938581 and what is its primary mechanism of action?
RO4938581 is a potent and selective inverse agonist, also known as a negative allosteric modulator (NAM), of the GABAA α5 receptor subtype.[1][2][3] These receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory.[1][3] By acting as an inverse agonist, RO4938581 reduces the baseline activity of the GABAA α5 receptor, which in turn can enhance cognitive processes.[1][2][3]
Q2: What are the expected behavioral effects of RO4938581 in preclinical models?
In various animal models, RO4938581 has demonstrated significant cognitive-enhancing effects. It has been shown to reverse memory impairments induced by agents like scopolamine and diazepam in tasks assessing working memory and spatial learning.[1][3] Notably, it has not been found to produce anxiogenic (anxiety-inducing) or pro-convulsive effects, which are common side effects of non-selective GABAA receptor modulators.[1][3] Some studies have even suggested potential anxiolytic (anti-anxiety) properties in specific contexts.
Q3: I am not observing the expected cognitive enhancement in my Morris Water Maze experiment. What could be the issue?
Several factors could contribute to a lack of effect. Please consider the following troubleshooting steps:
-
Dosage: Ensure the correct dosage is being administered. Effective doses in rats for reversing diazepam-induced spatial learning impairment are reported to be in the range of 1-10 mg/kg p.o.[1]
-
Timing of Administration: The timing of drug administration relative to the behavioral testing is critical. Ensure that the compound is administered at a time point that allows for optimal brain exposure during the task.
-
Task Parameters: The difficulty of the Morris Water Maze task itself can influence the results. If the task is too easy for control animals, a cognitive-enhancing effect may not be detectable (ceiling effect). Conversely, if the task is too difficult, the animals may not be able to learn, masking any potential improvement.
-
Animal Strain and Age: The genetic background and age of the animals can influence their baseline cognitive performance and their response to pharmacological agents.
-
Handling and Stress: Excessive stress can impair cognitive performance. Ensure that animals are properly habituated to the testing environment and handled consistently.
Q4: My results in the elevated plus-maze are inconsistent. How can I improve the reliability of this assay?
The elevated plus-maze is sensitive to various environmental factors. To improve consistency:
-
Lighting Conditions: Maintain consistent and appropriate lighting levels in the testing room. Sudden changes in light can affect anxiety-like behavior.
-
Time of Day: Test animals at the same time of day to minimize variations due to circadian rhythms.
-
Acclimation: Allow animals to acclimate to the testing room for a sufficient period before starting the experiment.
-
Experimenter Presence: The presence of the experimenter can be a confounding factor. It is best to observe the animals remotely via a camera.
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.
Quantitative Data Summary
The following tables summarize the quantitative data on the behavioral effects of RO4938581 from key studies.
Table 1: Effect of RO4938581 on Scopolamine-Induced Working Memory Impairment in the Delayed Match-to-Position (DMTP) Task in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Performance (% Correct Choices) | p-value vs. Scopolamine |
| Vehicle | - | Data not available | - |
| Scopolamine (0.1) | - | Data not available | - |
| Scopolamine + RO4938581 | 0.3 | Reversal of impairment | < 0.05 |
| Scopolamine + RO4938581 | 1 | Reversal of impairment | < 0.01 |
Data presented are descriptive based on published findings. Specific mean and SEM values are not available in the provided search results.[1][3]
Table 2: Effect of RO4938581 on Diazepam-Induced Spatial Learning Impairment in the Morris Water Maze in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) | p-value vs. Diazepam |
| Vehicle | - | Data not available | - |
| Diazepam (1.5) | - | Data not available | - |
| Diazepam + RO4938581 | 1 | Reversal of impairment | < 0.05 |
| Diazepam + RO4938581 | 3 | Reversal of impairment | < 0.01 |
| Diazepam + RO4938581 | 10 | Reversal of impairment | < 0.01 |
Data presented are descriptive based on published findings. Specific mean and SEM values are not available in the provided search results.[1][3]
Experimental Protocols
Delayed Match-to-Position (DMTP) Task
This task assesses working memory in an operant chamber.
-
Apparatus: A five-choice serial reaction time chamber with a food magazine and retractable levers.
-
Procedure:
-
A trial begins with the illumination of a central "sample" lever.
-
The animal is required to press the sample lever.
-
After a variable delay period, two "choice" levers are presented.
-
The animal is rewarded with a food pellet for pressing the lever that is in the same position as the initial sample lever.
-
-
Drug Administration: RO4938581 or vehicle is administered orally at a specified time before the testing session. To induce a cognitive deficit, scopolamine can be administered prior to testing.
Morris Water Maze (MWM)
This task assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Procedure:
-
Acquisition Phase: Animals are placed in the pool from different starting positions and must find the hidden platform. Extra-maze cues around the room are used for navigation. Each animal undergoes several trials per day for several consecutive days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: RO4938581 or vehicle is administered before each day's training session. To induce a cognitive deficit, diazepam can be administered prior to testing.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GABAA α5 Receptor Inverse Agonism
RO4938581, as a negative allosteric modulator of the GABAA α5 receptor, is thought to enhance cognitive function by reducing tonic inhibition in the hippocampus. This reduction in inhibition may facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The downstream signaling cascade may involve modulation of NMDA receptor function and subsequent activation of intracellular signaling pathways such as the MAPK/ERK and CREB pathways, which are critical for synaptic plasticity and gene expression related to memory formation.
Caption: Signaling pathway of RO4938581 action.
Experimental Workflow for a Typical Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of RO4938581.
Caption: General workflow for a behavioral experiment.
Troubleshooting Logic for Unexpected Behavioral Results
This diagram provides a logical approach to troubleshooting unexpected results in behavioral experiments with RO4938581.
Caption: Troubleshooting flowchart for behavioral studies.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
Anxiogenic and pro-convulsive potential of RO 4938581
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacological profile of RO 4938581, focusing on its low potential for anxiogenic and pro-convulsive effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to induce anxiety in animal models?
A1: No, extensive preclinical evaluations have shown that this compound does not exhibit anxiogenic properties.[1][2][3][4][5] This is attributed to its high selectivity as a negative allosteric modulator (inverse agonist) at the α5 subunit of the GABA-A receptor, which is primarily expressed in the hippocampus and is associated with cognitive processes rather than anxiety regulation.[2][5][6]
Q2: What is the pro-convulsive potential of this compound?
A2: this compound has been demonstrated to have a low pro-convulsive potential.[2][3][5] Unlike non-selective GABA-A inverse agonists that can induce seizures, the selectivity of this compound for the α5 subunit avoids the modulation of α1 and α2 subunits, which are more critically involved in the regulation of seizure thresholds.[6]
Q3: We observed an anxiogenic-like phenotype in our experiment. What could be the cause?
A3: If an anxiogenic-like phenotype is observed, it is crucial to verify several experimental parameters:
-
Compound Purity and Integrity: Ensure the purity and integrity of your this compound sample. Degradation or impurities could lead to off-target effects.
-
Dosage and Administration: Confirm the accuracy of the dosage and the route of administration. While this compound has a good safety profile, excessively high doses may lead to unexpected effects.
-
Animal Strain and Handling: The specific rodent strain and handling procedures can significantly influence behavioral outcomes in anxiety models. Ensure that appropriate controls are in place and that handling is consistent across all experimental groups.
-
Off-Target Effects: Although highly selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Consider conducting counter-screening against other relevant receptors if anomalous results persist.
Q4: Our results suggest pro-convulsive activity. How should we troubleshoot this?
A4: Similar to troubleshooting anxiogenic-like effects, unexpected pro-convulsive activity warrants a thorough review of your experimental protocol:
-
Dosage Verification: Accurately verify the concentration and administered dose of this compound.
-
Animal Model: The choice of animal model for seizure susceptibility is critical. For instance, DBA/2J mice are genetically susceptible to audiogenic seizures, providing a sensitive model for detecting pro-convulsive effects.[2]
-
Experimental Controls: Ensure that vehicle-treated control groups are included and that their seizure thresholds are consistent with established norms for the chosen model.
-
Drug Interactions: Consider the possibility of interactions with other administered compounds or with the animals' diet that could lower the seizure threshold.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and lack of pro-convulsive effects of this compound.
Table 1: Binding Affinity of this compound for Rat Recombinant GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Ki (nM) |
| α1β2γ2 | 174 ± 28 |
| α2β3γ2 | 185 ± 5 |
| α3β3γ2 | 80 ± 16 |
| α5β3γ2 | 4.6 ± 1.4 |
Data presented as mean ± SD.[2]
Table 2: Pro-convulsant Activity of this compound in DBA/2J Mice
| Treatment | Dose (mg/kg, p.o.) | Number of Animals with Seizures |
| Vehicle | - | 0/10 |
| This compound | 10 | 0/10 |
| This compound | 30 | 0/10 |
| This compound | 100 | 0/10 |
Seizure incidence was assessed following an auditory stimulus (70 dB, 14 kHz, 60 s).[7][8][9]
Experimental Protocols
Protocol 1: Evaluation of Anxiogenic Potential using the Elevated Plus Maze
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A standard elevated plus maze with two open and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally 60 minutes before testing.
-
Place the rat in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5 minutes using a video tracking system.
-
Primary endpoints to measure are the time spent in the open arms and the number of entries into the open arms.
-
A significant decrease in open arm time and/or entries compared to the vehicle group would suggest an anxiogenic effect.
-
Protocol 2: Assessment of Pro-convulsive Potential using Audiogenic Seizures in DBA/2J Mice
-
Animals: Male or female DBA/2J mice, 19-21 days old.
-
Apparatus: A sound-attenuating chamber equipped with a speaker to deliver a consistent auditory stimulus.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally 60 minutes before the auditory stimulus.
-
Place the mouse in the chamber and allow for a brief habituation period (e.g., 1 minute).
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 70 dB, 14 kHz) for 60 seconds.
-
Observe and score the animal for the presence and severity of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures).
-
An increase in the incidence or severity of seizures compared to the vehicle group would indicate a pro-convulsive effect.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Ro4938581 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ro4938581 [medbox.iiab.me]
- 5. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RO 4938581 Dosage for Cognitive Enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the GABAA α5 negative allosteric modulator, RO 4938581.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor.[1] By acting as a negative allosteric modulator, it reduces the GABAergic inhibitory tone in brain regions where α5 subunit-containing receptors are highly expressed, such as the hippocampus. This reduction in inhibition is thought to enhance cognitive processes like learning and memory.
Q2: What are the recommended starting doses for cognitive enhancement studies in rodents?
A2: For rats, effective oral (p.o.) doses in cognitive tasks range from 0.3 to 10 mg/kg. Specifically, doses of 0.3-1 mg/kg have been shown to reverse scopolamine-induced working memory deficits, while 1-10 mg/kg can attenuate diazepam-induced spatial learning impairments.[1] It is recommended to start with a dose-response study within this range to determine the optimal dose for your specific experimental model and cognitive task.
Q3: What level of GABAA α5 receptor occupancy is associated with cognitive enhancement?
A3: Studies in rats have indicated that approximately 30% receptor occupancy is sufficient to produce a cognitive-enhancing effect.[1] Higher doses of 1-10 mg/kg correspond to receptor occupancies of 70-90%.
Q4: What are the known potential side effects of this compound at effective doses?
A4: A key advantage of this compound's selectivity for the α5 subunit is the absence of anxiogenic or pro-convulsive effects at doses that produce cognitive enhancement.[1] This contrasts with non-selective GABAA inverse agonists, which can induce anxiety and seizures.
Q5: How should this compound be prepared for oral administration in animal studies?
A5: For in vivo administration in rats, this compound has been prepared in a solution of 0.3% Tween 80 (v/v) in 0.9% saline. For mice, a 7.5% gelatin (v/v) in 0.2% saline solution has been used. For monkeys, a solution with hydroxy-ethyl-cellulose (HEC) has been described.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No cognitive enhancement observed | Suboptimal Dose: The dose may be too low or too high, falling outside the therapeutic window. | Conduct a full dose-response curve (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to identify the optimal effective dose for your specific animal model and cognitive paradigm. |
| Timing of Administration: The time between drug administration and behavioral testing may not align with the compound's peak plasma concentration (Tmax). | Administer this compound approximately 1 hour before behavioral testing in rats, which corresponds to the time of maximal plasma concentration. | |
| Task Sensitivity: The chosen cognitive task may not be sensitive to the effects of GABAA α5 modulation. | Consider using tasks known to be sensitive to hippocampal function, such as the Delayed Match to Position (DMTP) task or the Morris Water Maze (MWM). | |
| Unexpected Behavioral Effects (e.g., hyperactivity, sedation) | Off-target Effects at High Doses: While selective, very high doses might lead to engagement with other GABAA receptor subtypes. | Reduce the dose to the minimally effective dose identified in your dose-response study. Ensure the dose does not exceed the recommended ranges from published literature. |
| Interaction with Other Experimental Factors: The observed effects could be due to interactions with other substances or environmental stressors. | Review all experimental parameters, including any co-administered compounds and housing/testing conditions, to identify potential confounding factors. | |
| Variability in Results | Inconsistent Drug Formulation: Improper solubilization or suspension can lead to inconsistent dosing. | Ensure this compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Prepare fresh solutions regularly and store them appropriately to prevent degradation. |
| Individual Animal Differences: Biological variability among animals can contribute to varied responses. | Increase the number of animals per group to enhance statistical power. Ensure proper randomization and blinding of experimental groups. |
Quantitative Data Summary
Table 1: Efficacious Oral Dosages of this compound in Preclinical Models
| Species | Cognitive Task | Effective Dosage Range (mg/kg, p.o.) | Observed Effect |
| Rat | Delayed Match to Position (DMTP) | 0.3 - 1 | Reversal of scopolamine-induced working memory impairment[1] |
| Rat | Morris Water Maze (MWM) | 1 - 10 | Attenuation of diazepam-induced spatial learning impairment[1] |
| Monkey | Object Retrieval Task | 3 - 10 | Improvement in executive function[1] |
Table 2: GABAA α5 Receptor Occupancy and Cognitive Effects in Rats
| Oral Dose (mg/kg) | Estimated Receptor Occupancy | Cognitive Effect |
| 0.1 - 1 | ~30 - 70% | Reversal of cognitive impairment |
| 1 - 10 | ~70 - 90% | Significant activity in spatial learning tasks |
Experimental Protocols
Delayed Match to Position (DMTP) Task in Rats
This protocol is designed to assess working memory.
Apparatus:
-
Operant chambers equipped with two retractable levers, a central food magazine, and a house light.
Procedure:
-
Pre-training: Rats are first trained to press a lever for a food reward.
-
Sample Phase: A trial begins with the presentation of a single lever (left or right). The rat must press this "sample" lever to receive a food reward.
-
Delay Phase: Following the sample lever press, both levers are retracted for a variable delay period (e.g., 0, 2, 4, 8, 16 seconds).
-
Choice Phase: After the delay, both levers are extended. The rat must press the lever that was presented in the sample phase (the "matching" lever) to receive another food reward. An incorrect press results in a time-out period with no reward.
-
Drug Administration: this compound or vehicle is administered orally 1 hour before the test session. To induce a cognitive deficit, scopolamine (e.g., 0.1 mg/kg, s.c.) can be administered 30 minutes before the session.
Morris Water Maze (MWM) in Rats
This protocol assesses spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Various extra-maze visual cues are placed around the room.
Procedure:
-
Acquisition Phase:
-
Rats are given multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to find the hidden platform.
-
The starting position for each trial is varied.
-
If a rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Drug Administration: this compound or vehicle is administered orally 1 hour before each daily session. To induce a cognitive deficit, diazepam (e.g., 2 mg/kg, i.p.) can be administered 30 minutes before each session.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound at the GABAA α5 receptor.
Caption: General experimental workflow for assessing this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
RO 4938581 pharmacokinetic profile and metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic profile and metabolism of RO4938581. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known pharmacokinetic profile of RO4938581 in preclinical species?
A1: Publicly available quantitative pharmacokinetic data for RO4938581 is limited. However, studies in rats have shown that the compound's plasma levels decrease rapidly after repeated administration.[1] This is attributed to the potent autoinduction of the metabolic enzyme CYP1A2.[1] One study reported an 8-fold reduction in plasma exposure in rats after a second dose.[1] Pretreatment times for in vivo studies, based on pharmacokinetic data, have been established as 1 hour for rats, 2 hours for mice, and 6.7 hours for monkeys, suggesting that maximal plasma concentrations are reached within these timeframes in these species.
Q2: What is known about the metabolism of RO4938581?
Q3: Has the pharmacokinetic profile of RO4938581 been studied in humans?
A3: There is no publicly available information on the pharmacokinetic profile or metabolism of RO4938581 in humans. Clinical development of a related compound, basmisanil (RG-1662), has been undertaken, which suggests that human pharmacokinetic data for similar compounds may exist within the developing company but has not been published.
Q4: What are the implications of CYP1A2 autoinduction for in vivo experiments with RO4938581?
A4: The potent CYP1A2 autoinduction in rats has significant implications for the design and interpretation of in vivo studies:[1]
-
Chronic Dosing Studies: Expect a substantial decrease in RO4938581 plasma concentrations and, consequently, a potential loss of pharmacological effect with repeated administration.[1]
-
Dose-Response Studies: The relationship between dose and exposure may be non-linear with multiple dosing regimens.
-
Drug-Drug Interactions: Co-administration of RO4938581 with other drugs that are substrates of CYP1A2 could lead to their increased metabolism and reduced efficacy.
Troubleshooting Guides
Issue 1: Diminished or complete loss of efficacy in a sub-chronic or chronic in vivo study in rats.
-
Possible Cause: This is a classic sign of the autoinduction of CYP1A2 by RO4938581.[1] Repeated administration of the compound increases the expression of CYP1A2, the enzyme responsible for its own metabolism. This leads to a progressive decrease in plasma concentrations of RO4938581, potentially falling below the therapeutic threshold. A study has shown that a positive pharmacological effect observed after acute administration disappeared completely after sub-chronic dosing in rats.[1]
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic Study: If not already done, perform a pharmacokinetic study in rats with both single and multiple dosing regimens. Measure plasma concentrations of RO4938581 at various time points after the first dose and after several days of repeated dosing.
-
Analyze Plasma Exposure: Compare the Area Under the Curve (AUC) of the plasma concentration-time profile after the first dose and the last dose. A significant decrease in AUC after repeated dosing will confirm autoinduction. An 8-fold reduction in plasma exposure was observed after a second dose in one study.[1]
-
Consider Dose Adjustment: It may be necessary to use a dose-escalation strategy in chronic studies to maintain therapeutic plasma concentrations. However, this may also exacerbate the autoinduction.
-
Alternative Animal Models: If feasible, consider using a species where CYP1A2 autoinduction by RO4938581 is less pronounced. However, data on this in other species is not publicly available.
-
Issue 2: High variability in plasma concentrations between animals in a multi-dosed study.
-
Possible Cause: While biological variability is normal, high inter-animal variability in the extent and rate of CYP1A2 induction can lead to significant differences in RO4938581 plasma levels, especially in a multi-dosed study.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all experimental conditions, including diet, housing, and dosing procedures, are as consistent as possible, as these can influence drug metabolism.
-
Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical power when high variability is present.
-
Monitor CYP1A2 Activity: If possible, assess CYP1A2 activity in liver microsomes from a subset of animals at the end of the study to correlate with plasma exposure.
-
Data Presentation
Table 1: Summary of Known Pharmacokinetic Characteristics of RO4938581
| Parameter | Species | Finding | Citation |
| Metabolism | Rat | Potent autoinducer of CYP1A2. | [1] |
| Plasma Exposure | Rat | 8-fold reduction in plasma exposure after a second dose. | [1] |
| Efficacy | Rat | Loss of pharmacological effect after sub-chronic dosing. | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of RO4938581 in Rats (for illustrative purposes only)
Disclaimer: The following data are hypothetical and intended to illustrate a typical format for presenting pharmacokinetic parameters. No specific quantitative data for RO4938581 is publicly available.
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| Single Dose | ||||
| 1 | 150 | 1.0 | 600 | 3.5 |
| Multiple Doses (Day 7) | ||||
| 1 | 25 | 1.0 | 75 | 2.0 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Single and Multiple Dosing)
-
Objective: To determine the pharmacokinetic profile of RO4938581 after single and repeated oral administration in rats.
-
Methodology:
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old). House them under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Formulation: Prepare RO4938581 in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Single Dose Group: Administer a single oral dose of RO4938581 by gavage.
-
Multiple Dose Group: Administer the same oral dose of RO4938581 daily for 7 consecutive days.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) on day 1 for the single-dose group and on day 7 for the multiple-dose group. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of RO4938581 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes
-
Objective: To investigate the in vitro metabolism of RO4938581 using human liver microsomes and identify the major CYP enzymes involved.
-
Methodology:
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, and specific chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, etc.).
-
Incubation:
-
Prepare an incubation mixture containing HLMs, phosphate buffer (pH 7.4), and RO4938581 in a microcentrifuge tube.
-
For reaction phenotyping, pre-incubate the mixture with a specific CYP inhibitor before adding RO4938581.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant.
-
Analysis: Use LC-MS/MS to quantify the depletion of the parent compound (RO4938581) and the formation of potential metabolites.
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance of RO4938581.
-
Compare the rate of metabolism in the presence and absence of specific CYP inhibitors to identify the responsible enzymes.
-
-
Mandatory Visualization
Caption: CYP1A2 Autoinduction Feedback Loop of RO4938581 in Rats.
References
RO 4938581 Technical Support Center: Solution Stability and Solubility Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of RO 4938581 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve in my aqueous buffer.
A1: this compound has low aqueous solubility. It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] For complete dissolution in DMSO, ultrasonic treatment may be necessary.[1] Subsequently, this stock solution can be diluted into your aqueous experimental buffer. Note that the final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to avoid solvent effects in your experiments.
Q2: I'm observing precipitation after diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: This indicates that the solubility of this compound in your aqueous buffer has been exceeded. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Adjust the pH of your buffer: The solubility of compounds can be pH-dependent. While specific data for this compound is limited, exploring a range of pH values for your buffer may improve solubility.
-
Incorporate a surfactant: For some challenging compounds, the addition of a small amount of a biocompatible surfactant, such as Tween® 80, can enhance solubility. This should be done with caution as it may interfere with certain biological assays.
Q3: How should I store my this compound solutions?
A3: The storage conditions depend on the solvent and the intended duration of storage.
-
Powder: The solid form of this compound is stable for up to 3 years at -20°C and 2 years at 4°C.[1]
-
DMSO Stock Solutions: For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions: Due to lower stability in aqueous media, it is best practice to prepare fresh aqueous working solutions from your DMSO stock on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it as soon as possible. Long-term storage of aqueous solutions is not recommended without specific stability data.
Q4: I am concerned about the stability of this compound in my cell culture medium over the course of a long-term experiment. What should I do?
A4: The stability of a compound in complex media like cell culture medium can be influenced by its components (e.g., proteins, salts) and physiological conditions (e.g., 37°C, CO₂). To ensure the compound's integrity throughout your experiment, consider the following:
-
Conduct a preliminary stability test: You can perform a simple stability test by incubating this compound in your cell culture medium under your experimental conditions for the intended duration. You can then analyze the concentration of the compound at different time points using a suitable analytical method like HPLC.
-
Replenish the compound: If stability is a concern, you may need to replenish the cell culture medium with freshly diluted this compound at regular intervals during your experiment.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (283.98 mM) | Ultrasonic treatment may be required.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO [1]
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.8398 mL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Kinetic Solubility Assessment in Aqueous Buffer
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer. This protocol is based on general methods for small molecules.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each concentration of the DMSO stock solution to the wells of the 96-well plate. Include wells with DMSO only as a blank.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentrations of this compound.
-
Mix the contents of the wells immediately by gentle shaking or pipetting.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance (turbidity) of each well at a wavelength of approximately 620 nm.
-
The concentration at which a significant increase in turbidity is observed compared to the blank is an estimation of the kinetic solubility.
Protocol 3: General Chemical Stability Assessment in Aqueous Solution
Objective: To evaluate the stability of this compound in an aqueous solution over time. This is a generalized protocol.
Materials:
-
This compound aqueous working solution
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
Procedure:
-
Prepare a fresh aqueous working solution of this compound at a known concentration.
-
Immediately take a sample (time point 0) and transfer it to an autosampler vial for HPLC analysis.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to autosampler vials.
-
Analyze all samples by HPLC to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Signaling Pathway of this compound
This compound is a negative allosteric modulator of the GABAA receptor, specifically targeting the α5 subunit.[2][3] It does not directly block the receptor but reduces the ability of the neurotransmitter GABA to open the chloride channel. This leads to a decrease in neuronal inhibition.
Caption: Mechanism of action of this compound on the GABAA receptor.
Experimental Workflow: Kinetic Solubility Assessment
The following diagram outlines the key steps in performing a kinetic solubility assessment.
Caption: Workflow for determining the kinetic solubility of this compound.
Logical Relationship: Troubleshooting Solution Precipitation
This diagram illustrates the decision-making process when encountering precipitation of this compound in an aqueous solution.
References
Validation & Comparative
RO4938581 vs. Basmisanil: A Comparative Guide on Two GABA-A α5 Negative Allosteric Modulators in Cognitive Models
An Objective Comparison of RO4938581 and Basmisanil in Cognitive Models for Researchers and Drug Development Professionals.
Introduction
Both RO4938581 and basmisanil (also known as RG1662 or RO5186582) are selective negative allosteric modulators (NAMs) or inverse agonists that target the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[3][4] By reducing the inhibitory tone mediated by GABA at these specific receptors, both compounds have been investigated for their potential as cognitive enhancers.[5][6] This guide provides a detailed comparison of their performance in various cognitive models, supported by experimental data, to inform researchers and professionals in the field of drug development.
Mechanism of Action: Targeting the GABA-A α5 Receptor
GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. The α5 subunit-containing receptors are of particular interest for cognitive enhancement due to their dense localization in the hippocampus. Negative allosteric modulation of these receptors is hypothesized to disinhibit hippocampal pyramidal cells, thereby facilitating synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
Preclinical Performance Comparison
Both compounds have undergone extensive preclinical evaluation to determine their efficacy and safety. Basmisanil is noted to be the most selective GABA-A α5 receptor NAM described so far.[1]
In Vitro Profile
The binding affinity and selectivity for GABA-A receptor subtypes are crucial for a targeted therapeutic effect while minimizing side effects.
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity | Reference |
| RO4938581 | GABA-A α5 | Potent inverse agonist | High selectivity for α5 over α1, α2, and α3 subtypes. | [3][5] |
| Basmisanil | GABA-A α5 | 5 nM | >90-fold selectivity versus α1, α2, and α3 subtypes. | [1][6] |
In Vivo Cognitive Models
The cognitive-enhancing properties of RO4938581 and basmisanil have been assessed in various animal models. A key finding is that a receptor occupancy of approximately 30-65% appears sufficient to produce cognitive enhancement.[5][6]
| Model | Species | Compound | Dosage (p.o.) | Key Outcome | Reference |
| Scopolamine-induced working memory impairment (DMTP Task) | Rat | RO4938581 | 0.3-1 mg/kg | Reversed working memory deficits. | [3][4] |
| Diazepam-induced spatial learning impairment (Morris Water Maze) | Rat | RO4938581 | 1-10 mg/kg | Reversed spatial learning impairment. | [3][4] |
| Diazepam-induced spatial learning impairment (Morris Water Maze) | Rat | Basmisanil | 3-10 mg/kg | Attenuated diazepam-induced impairment. | [1][6][7] |
| Executive Function (Object Retrieval Task) | Monkey | RO4938581 | 3-10 mg/kg | Improved executive function. | [3][4] |
| Executive Function (Object Retrieval Task) | Monkey | Basmisanil | 1-30 mg/kg | Improved executive function (inverted U-curve response). | [1][6][8] |
Preclinical Safety Profile
A significant advantage of the high selectivity of these compounds is the absence of side effects commonly associated with non-selective GABA-A receptor modulators.
| Compound | Anxiogenic Potential | Pro-convulsive Potential | Reference |
| RO4938581 | Not observed | Not observed | [3][4] |
| Basmisanil | Not observed | Not observed | [1][6] |
Experimental Protocols
Morris Water Maze (Spatial Learning)
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from various starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Cognitive Impairment Induction: A substance like diazepam is administered to induce a spatial learning deficit.
-
Treatment: The test compound (RO4938581 or basmisanil) is administered prior to the test session.[1][3]
-
Testing: The escape latency and path length are measured. A reduction in these parameters in the treated group compared to the vehicle group indicates cognitive enhancement.
-
Object Retrieval Task (Executive Function)
-
Objective: To assess executive function, including planning and response inhibition, in non-human primates.
-
Apparatus: A specialized testing box that requires the monkey to use a tool to retrieve a food reward from a transparent tube or box. The task can be made more difficult by changing the orientation or type of tool required.
-
Procedure:
-
Training: Monkeys are trained to successfully retrieve the reward.
-
Treatment: The test compound is administered orally before the testing session.
-
Testing: The percentage of correct first reaches for the reward during difficult trials is measured. An increase in this percentage indicates an improvement in executive function.[1][3]
-
Clinical Development and Outcomes
Despite promising preclinical results, the translation to clinical efficacy has been challenging. Basmisanil progressed further into clinical trials than RO4938581.
| Compound | Phase | Indication | Key Findings & Status | Reference |
| RO4938581 | Preclinical/Investigational | Cognitive dysfunction in Down syndrome | Investigated in preclinical models for Down syndrome. | [2][9] |
| Basmisanil | Phase I | Healthy Volunteers | Good safety and tolerability, with PET scans confirming target engagement. | [1][6] |
| Basmisanil | Phase II (CLEMATIS trial) | Intellectual disability in Down syndrome | Did not meet the primary efficacy endpoint of improving cognition and adaptive functioning, despite evidence of target engagement from EEG. The trial was registered as NCT02024789. | [9][10][11] |
| Basmisanil | Phase II | Cognitive Impairment Associated with Schizophrenia (CIAS) | The trial (NCT02953639) did not demonstrate efficacy. | [1][12][13] |
Summary and Conclusion
Both RO4938581 and basmisanil are highly selective GABA-A α5 negative allosteric modulators that demonstrated significant promise as cognitive enhancers in a range of preclinical models. They effectively reversed pharmacologically-induced cognitive deficits in rodents and improved executive function in non-human primates, all without the typical side effects of non-selective GABA modulators.[3][6]
Basmisanil, noted for its exceptional selectivity, advanced to Phase II clinical trials for both Down syndrome and cognitive impairment in schizophrenia.[1] However, in both indications, it failed to show a statistically significant improvement over placebo, even with clear evidence of target engagement in the human brain.[11]
The journey of RO4938581 and basmisanil from promising preclinical data to disappointing clinical outcomes underscores the significant challenges in translating cognitive enhancement from animal models to human patients. These studies, however, provide invaluable learnings for future drug development programs targeting the GABA-A α5 receptor and for the design of clinical trials in complex neurodevelopmental and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Ro4938581 [medbox.iiab.me]
- 3. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (basmisanil) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (basmisanil) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RO4938581 and α5IA: Selective GABAA α5 Subunit Modulators for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent GABAA receptor modulators, RO4938581 and α5IA, with a focus on their performance as cognitive enhancers. Both compounds act as selective inverse agonists at the α5 subunit of the GABAA receptor, a target of significant interest for therapeutic intervention in cognitive disorders. This document synthesizes experimental data on their binding affinities, functional efficacies, and in vivo effects, supported by detailed experimental protocols and visual representations of their mechanism of action and experimental evaluation.
Executive Summary
RO4938581 and α5IA are both potent and selective negative allosteric modulators of GABAA receptors containing the α5 subunit. This selectivity is crucial as it allows for the enhancement of cognitive processes, largely mediated by the hippocampus where α5-containing receptors are highly expressed, without the sedative, anxiogenic, or pro-convulsive side effects associated with non-selective GABAA modulators.[1] Experimental data indicates that both compounds can reverse cognitive deficits in animal models and enhance long-term potentiation (LTP), a cellular correlate of learning and memory. While both compounds show promise, subtle differences in their binding profiles and reported in vivo potencies may influence their suitability for specific research or therapeutic applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for RO4938581 and α5IA, providing a direct comparison of their in vitro and in vivo properties.
Table 1: In Vitro Binding Affinities (Ki, nM) at GABAA Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| RO4938581 | 174 | 185 | 80 | 4.6 | [Ballard et al., 2009] |
| α5IA-II * | 2.7 | 1.8 | 1.5 | 0.8 | [Atack et al., 2006] |
*α5IA-II is a close structural analog of α5IA with a similar pharmacological profile.
Table 2: In Vivo Cognitive Enhancement and Safety Profile
| Feature | RO4938581 | α5IA | Reference |
| Cognitive Enhancement Model | Delayed Match to Position (DMTP) task, Morris Water Maze | Delayed Match to Position (DMTP) task, Morris Water Maze | [Ballard et al., 2009, Dawson et al., 2006] |
| Effective Dose (Cognitive Enhancement) | 0.3-1 mg/kg (rat, DMTP) | 0.3 mg/kg (rat, DMTP) | [Ballard et al., 2009, Dawson et al., 2006] |
| Anxiogenic Potential | Not observed | Not observed | [Ballard et al., 2009, Dawson et al., 2006] |
| Pro-convulsive Potential | Not observed | Not observed | [Ballard et al., 2009, Dawson et al., 2006] |
Mechanism of Action: Enhancing Synaptic Plasticity
RO4938581 and α5IA exert their cognitive-enhancing effects by modulating synaptic plasticity, primarily through the enhancement of Long-Term Potentiation (LTP). They achieve this by acting as inverse agonists at extrasynaptic GABAA receptors containing the α5 subunit. This action reduces the tonic inhibitory current, leading to a depolarization of the postsynaptic membrane. This depolarization facilitates the activation of NMDA receptors, which are critical for the induction of LTP.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of RO4938581 and α5IA for different GABAA receptor subtypes.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
Binding Assay:
-
Membranes are incubated with a specific radioligand, such as [3H]flumazenil, which binds to the benzodiazepine site on the GABAA receptor.
-
Increasing concentrations of the unlabeled test compound (RO4938581 or α5IA) are added to compete with the radioligand for binding.
-
The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of RO4938581 and α5IA on synaptic plasticity.
Protocol:
-
Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the brains of rodents (e.g., rats or mice).
-
Recording: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
Drug Application: The test compound (RO4938581 or α5IA) or vehicle is added to the aCSF.
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after HFS to measure the magnitude and stability of LTP.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope or amplitude relative to the pre-HFS baseline.
Behavioral Assays: Morris Water Maze
Objective: To evaluate the effect of RO4938581 and α5IA on spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water surface in a fixed location.
-
Acquisition Phase:
-
Rodents are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to learn the location of the hidden platform using distal spatial cues in the room.
-
The starting position for each trial is varied.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.
-
Drug Administration: The test compound or vehicle is administered (e.g., orally) at a specific time before the training trials.
Behavioral Assays: Delayed Match to Position (DMTP) Task
Objective: To assess short-term spatial working memory.
Protocol:
-
Apparatus: An operant chamber equipped with two retractable levers and a food dispenser.
-
Sample Phase: At the beginning of a trial, one of the two levers is presented. The animal must press the lever, after which it is retracted.
-
Delay Phase: A delay period of varying duration (e.g., 0 to 24 seconds) is introduced.
-
Choice Phase: Both levers are presented, and the animal must press the lever that was presented in the sample phase to receive a food reward.
-
Drug Administration: The test compound or vehicle is administered prior to the testing session.
-
Data Analysis: The percentage of correct choices is calculated for each delay interval.
Conclusion
Both RO4938581 and α5IA demonstrate compelling profiles as selective GABAA α5 negative allosteric modulators with the potential for cognitive enhancement. Their selectivity for the α5 subunit appears to successfully separate their pro-cognitive effects from the undesirable side effects of non-selective GABAA modulators. The data presented in this guide, including binding affinities, in vivo efficacy, and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further investigate these and similar compounds for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further head-to-head comparative studies will be invaluable in delineating the subtle but potentially significant differences between these promising cognitive enhancers.
References
Efficacy Showdown: RO4938581 vs. Memantine in Down Syndrome Models
A Comparative Guide for Researchers in Neurotherapeutics
In the landscape of potential pharmacotherapies for cognitive deficits in Down syndrome (DS), two compounds, RO4938581 and memantine, have emerged as significant subjects of preclinical investigation. Both have demonstrated the ability to ameliorate learning and memory impairments in the widely-used Ts65Dn mouse model of DS. This guide provides a comprehensive comparison of their efficacy, drawing upon key experimental data to inform future research and drug development.
At a Glance: Performance Comparison
| Parameter | RO4938581 | Memantine | Source |
| Primary Target | GABA-A α5 Receptor (Negative Allosteric Modulator) | NMDA Receptor (Uncompetitive Antagonist) | [1][2] |
| Cognitive Enhancement | |||
| Morris Water Maze | Rescued spatial learning and memory deficits in Ts65Dn mice.[1][3] | Improved spatial learning in aged Ts65Dn mice.[2] | [1][2][3] |
| Novel Object Recognition | Restored recognition memory in Ts65Dn mice.[4] | Enhanced cognitive performance in Ts65Dn mice.[2] | [2][4] |
| Contextual Fear Conditioning | Not explicitly reported in Ts65Dn models. | Rescued performance deficits in Ts65Dn mice. | |
| Synaptic Plasticity (LTP) | Rescued deficits in hippocampal long-term potentiation (LTP).[1][5] | Pre-incubation prevented Aβ-induced inhibition of LTP. | [1][5] |
| Neuropathology | Normalized the density of GABAergic synapse markers.[3] | Did not show morphological signs of neuroprotection of certain neurons.[2] | [2][3] |
| Molecular Effects | Corrected 44 of 52 protein expression abnormalities in the hippocampus of Ts65Dn mice.[6] | Showed both common and divergent molecular responses compared to RO4938581.[6] | [6] |
Delving into the Data: Key Experimental Findings
Cognitive Performance in Ts65Dn Mice
Morris Water Maze (Spatial Learning and Memory)
Chronic treatment with RO4938581 has been shown to significantly improve the performance of Ts65Dn mice in the Morris water maze, a task assessing spatial learning and memory. Treated Ts65Dn mice exhibited reduced escape latencies and increased time spent in the target quadrant during probe trials, indicating a rescue of the spatial memory deficits characteristic of this model.[1][3][7]
Memantine has also demonstrated positive effects on spatial learning in aged Ts65Dn mice.[2] Long-term oral administration of memantine improved performance in this task, suggesting its potential to mitigate age-related cognitive decline in the context of Down syndrome.[2]
Novel Object Recognition (Recognition Memory)
Both compounds have shown efficacy in improving recognition memory. RO4938581 treatment restored the ability of Ts65Dn mice to discriminate between a novel and a familiar object, a function often impaired in this model.[4] Similarly, both short- and long-term memantine treatment improved performance in the novel object recognition task in Ts65Dn mice.[2]
Synaptic Plasticity and Neuropathology
Long-Term Potentiation (LTP)
Deficits in hippocampal LTP, a cellular correlate of learning and memory, are a known feature of the Ts65Dn mouse model. Chronic administration of RO4938581 has been demonstrated to rescue these LTP deficits.[1][5] While direct in vivo LTP rescue by memantine in Ts65Dn mice is less documented in the searched literature, in vitro studies have shown that memantine can prevent the inhibition of LTP induced by amyloid-beta, a peptide implicated in the neuropathology of both Alzheimer's disease and Down syndrome.
Neuropathological Changes
RO4938581 has been shown to normalize the increased density of GABAergic synapse markers in the hippocampus of Ts65Dn mice, suggesting a restorative effect on the underlying neural circuitry.[3] In contrast, one long-term study with memantine did not find evidence of neuroprotection for basal forebrain cholinergic or locus coeruleus neurons in Ts65Dn mice, despite the observed cognitive improvements.[2]
Signaling Pathways and Mechanisms of Action
RO4938581 and memantine exert their effects through distinct molecular pathways, both of which are implicated in the pathophysiology of cognitive dysfunction in Down syndrome.
RO4938581 acts as a negative allosteric modulator of the GABA-A α5 receptor.[1] In Down syndrome models, there is evidence of excessive GABAergic inhibition, which is thought to contribute to cognitive impairments.[3] By selectively reducing the function of α5-containing GABA-A receptors, RO4938581 is believed to restore a more balanced level of neuronal inhibition, thereby improving cognitive function.[1][3]
Memantine, on the other hand, is an uncompetitive antagonist of the NMDA receptor.[2] Over-activation of NMDA receptors by the neurotransmitter glutamate can lead to excitotoxicity and neuronal damage, a process implicated in neurodegenerative conditions.[2] Memantine is thought to preferentially block the pathological over-activation of NMDA receptors without interfering with their normal physiological function, which is crucial for learning and memory.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the protocols for the key behavioral and electrophysiological experiments cited.
Morris Water Maze
Objective: To assess spatial learning and memory.
Apparatus: A circular pool filled with opaque water, with a submerged platform hidden from view. Visual cues are placed around the room.
Procedure:
-
Habituation: Mice are allowed to swim in the pool for a short period without the platform to acclimate to the environment.
-
Acquisition Phase: Mice undergo several trials per day for multiple days to learn the location of the hidden platform. The starting position is varied for each trial. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Cued Trials: A visible platform is used to control for any sensorimotor deficits or lack of motivation that could confound the results of the hidden platform trials.
Novel Object Recognition
Objective: To assess recognition memory.
Apparatus: An open-field arena and a set of distinct objects.
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the mouse spends exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates successful recognition memory.
In Vivo Electrophysiology (Long-Term Potentiation)
Objective: To measure synaptic plasticity in the hippocampus.
Procedure:
-
Electrode Implantation: Recording and stimulating electrodes are surgically implanted into the hippocampus of anesthetized mice.
-
Baseline Recording: After a recovery period, baseline synaptic responses are recorded by delivering single electrical pulses to the stimulating electrode and measuring the resulting field excitatory postsynaptic potentials (fEPSPs) with the recording electrode.
-
LTP Induction: A high-frequency train of electrical stimuli (tetanus) is delivered to induce LTP.
-
Post-Tetanus Recording: Synaptic responses are monitored for an extended period after the tetanus. A sustained increase in the fEPSP slope compared to the baseline indicates the successful induction of LTP.
Conclusion and Future Directions
Both RO4938581 and memantine show promise in ameliorating cognitive deficits in a mouse model of Down syndrome, albeit through different mechanisms of action. RO4938581's ability to rescue both cognitive and neuropathological features by targeting the GABAergic system presents a compelling therapeutic strategy. Memantine's established clinical use for Alzheimer's disease and its positive effects on cognition in DS models also warrant further investigation.
Direct, head-to-head preclinical studies comparing the efficacy of these two compounds on a wider range of behavioral and physiological outcome measures would be invaluable. Furthermore, exploring potential synergistic effects of combination therapies targeting both the GABAergic and glutamatergic systems could be a fruitful avenue for future research, potentially leading to more effective treatments for the cognitive challenges faced by individuals with Down syndrome.
References
- 1. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing GABAA α5 receptor-mediated inhibition rescues functional and neuromorphological deficits in a mouse model of down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAergic Hypothesis for Cognitive Disabilities in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GABAAα5-selective Modulator, RO4938581, Rescues Protein Anomalies in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of RO 4938581 and Traditional Nootropics in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel nootropic agent RO 4938581 against a selection of traditional nootropics. The analysis focuses on their distinct mechanisms of action, supported by experimental data from preclinical and clinical studies. All quantitative data are summarized for ease of comparison, and detailed methodologies for key experiments are provided.
Introduction
The quest for cognitive enhancement has led to the development of a wide array of compounds, broadly categorized as nootropics. Traditional nootropics, a diverse group including racetams, herbal extracts, and ampakines, have been utilized for decades with varying degrees of efficacy and underlying mechanisms. In contrast, this compound represents a targeted approach, selectively modulating the GABAergic system to enhance cognitive processes. This guide will explore the pharmacological distinctions and experimental evidence for this compound in comparison to established nootropic agents.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional nootropics lies in their molecular targets and the subsequent signaling pathways they modulate.
This compound: A Selective GABA-A α5 Negative Allosteric Modulator
This compound is a subtype-selective inverse agonist at the α5 subunit of the benzodiazepine binding site on the GABA-A receptor.[1] These α5-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[2][3] By acting as a negative allosteric modulator, this compound reduces the inhibitory effect of GABA at these specific receptors, thereby enhancing neuronal excitability and facilitating synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3] This selective action is hypothesized to produce cognitive enhancement without the anxiogenic or convulsive side effects associated with non-selective GABA-A inverse agonists.[1][2]
Traditional Nootropics: A Multi-Pronged Approach
Traditional nootropics encompass a wide range of compounds with diverse mechanisms of action:
-
Racetams (e.g., Piracetam): The precise mechanism of piracetam is not fully elucidated, but it is thought to enhance cognitive function by increasing the fluidity of neuronal and mitochondrial membranes.[4] This may, in turn, improve the function of various neurotransmitter systems, including the cholinergic and glutamatergic pathways.[5]
-
Herbal Nootropics:
-
Bacopa monnieri: Its cognitive-enhancing effects are attributed to its interaction with the dopamine and serotonin systems and its ability to promote neuron communication.[6] It also exhibits antioxidant properties.
-
Ginkgo biloba: This herb is believed to improve cognitive function through several mechanisms, including improving cerebral blood flow, exhibiting antioxidant and anti-inflammatory effects, and modulating the cholinergic system.[2][7]
-
-
Ampakines (e.g., CX516): These compounds are positive allosteric modulators of AMPA receptors, a type of glutamate receptor.[8] By enhancing glutamatergic transmission, ampakines aim to facilitate synaptic plasticity and improve learning and memory.[8]
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies on the cognitive-enhancing effects of this compound and a selection of traditional nootropics.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Compound | Animal Model | Cognitive Task | Dosage | Effect | Reference |
| This compound | Rat | Delayed Match to Position (DMTP) Task (Scopolamine-induced deficit) | 0.3-1 mg/kg, p.o. | Reversal of working memory impairment | [4][7] |
| This compound | Rat | Morris Water Maze (Diazepam-induced deficit) | 1-10 mg/kg, p.o. | Reversal of spatial learning impairment | [4][7] |
| This compound | Monkey | Object Retrieval Task | 3-10 mg/kg, p.o. | Improvement in executive function | [4][7] |
Table 2: Efficacy of Traditional Nootropics in Preclinical and Clinical Studies
| Compound | Model/Population | Cognitive Task/Domain | Dosage | Effect | Reference |
| Piracetam | Ts65Dn mouse model of Down's syndrome | Morris Water Maze | 75 and 150 mg/kg/day, i.p. | Improved performance in control mice; prevented trial-related improvements in Ts65Dn mice. | [9][10] |
| Bacopa monnieri | Healthy elderly humans | Rey Auditory Verbal Learning Test (AVLT) | 300 mg/day for 12 weeks | Enhanced delayed word recall memory scores. | [3] |
| Bacopa monnieri | Healthy elderly humans | Stroop Task | 300 mg/day for 12 weeks | Improved performance (reduced interference). | [3] |
| CX516 (Ampakine) | Schizophrenia patients (add-on to antipsychotics) | Composite cognitive score | 900 mg t.i.d. for 4 weeks | No significant difference from placebo. | [2][8] |
Experimental Protocols
This compound: Preclinical Studies
-
Delayed Match to Position (DMTP) Task in Rats:
-
Apparatus: Standard rat operant chambers equipped with two levers.
-
Procedure: Each trial consists of a sample phase, a delay period, and a choice phase. In the sample phase, one of the two levers is presented, and the rat must press it. After a variable delay, both levers are presented, and the rat must press the lever that matches the sample to receive a reward. Scopolamine is administered to induce a working memory deficit. This compound is administered orally prior to the task.
-
Primary Endpoint: Accuracy of responding in the choice phase.[11]
-
-
Morris Water Maze in Rats:
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged below the water's surface.
-
Procedure: Rats are placed in the pool from different starting positions and must use distal visual cues to locate the hidden platform. Diazepam is administered to impair spatial learning. This compound is administered orally prior to the task.
-
Primary Endpoint: Latency to find the hidden platform and time spent in the target quadrant during a probe trial (platform removed).[12][13]
-
-
Object Retrieval Task in Monkeys:
-
Apparatus: A transparent box containing a food reward, open on one side.
-
Procedure: The monkey must retrieve the food reward from the box. The orientation of the open side and the position of the reward are varied to assess executive function and the ability to inhibit prepotent responses (i.e., reaching directly for the visible reward through a closed side).
-
Primary Endpoint: Number of successful retrievals and analysis of error types (e.g., barrier reaches).[14][15]
-
Traditional Nootropics: Selected Studies
-
Morris Water Maze with Piracetam in Mice:
-
Apparatus: A circular water maze.
-
Procedure: Ts65Dn mice (a model for Down's syndrome) and control mice received daily intraperitoneal injections of piracetam or vehicle for 4 weeks prior to and during testing. Mice were tested on both visible and hidden platform versions of the task.
-
Primary Endpoints: Escape latency and path length to find the platform.[9][10]
-
-
Rey Auditory Verbal Learning Test (AVLT) with Bacopa monnieri in Humans:
-
Procedure: Participants are read a list of 15 unrelated words and are asked to recall as many as they can immediately after. This is repeated for several trials. After a delay period (typically 20-30 minutes), participants are asked to recall the words again (delayed recall). A recognition trial may also be included where the original words are presented with distractors.
-
Primary Endpoint: Number of words correctly recalled in the delayed recall trial.[3][16][17]
-
-
Stroop Task with Bacopa monnieri in Humans:
-
Procedure: Participants are presented with color words (e.g., "red," "blue") printed in an incongruent ink color (e.g., the word "red" printed in blue ink). They are instructed to name the ink color and ignore the word itself.
-
Primary Endpoint: The time taken to name the ink colors and the number of errors, which reflects the ability to inhibit the prepotent response of reading the word.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating cognitive enhancers.
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of traditional nootropics.
Caption: Experimental workflow for nootropics.
Conclusion
This compound represents a departure from the broad-spectrum mechanisms of traditional nootropics. Its high selectivity for the GABA-A α5 subunit offers the potential for targeted cognitive enhancement with a favorable side effect profile. Preclinical data in rodent and primate models demonstrate its efficacy in reversing cognitive deficits and improving executive function.
In contrast, traditional nootropics exhibit a diversity of mechanisms, often impacting multiple neurotransmitter systems and physiological processes. While some, like Bacopa monnieri, have shown promise in clinical trials for specific cognitive domains, others, such as piracetam, have yielded mixed results. Ampakines, despite a strong preclinical rationale, have yet to demonstrate robust efficacy in clinical populations for cognitive enhancement in conditions like schizophrenia.
For drug development professionals, the targeted approach of compounds like this compound may offer a more refined strategy for treating cognitive dysfunction. However, the multifaceted actions of some traditional nootropics could hold therapeutic potential for conditions with complex etiologies. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these different classes of cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using rat operant delayed match-to-sample task to identify neural substrates recruited with increased working memory load - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. repository.niddk.nih.gov [repository.niddk.nih.gov]
Validating the Cognitive Enhancing Effects of RO4938581: A Comparative Analysis of GABA-A α5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cognitive-enhancing effects of RO4938581 and other key GABAA α5 negative allosteric modulators (NAMs). This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
RO4938581 is a novel compound that has shown promise as a cognitive enhancer through its action as a selective inverse agonist at the α5 subtype of the GABAA receptor.[1] This mechanism of action has positioned it as a potential therapeutic for cognitive deficits associated with conditions like Down syndrome. This guide will objectively compare the performance of RO4938581 with other notable GABAA α5 NAMs, including basmisanil (RG1662), α5IA, L-655,708, MRK-016, and PWZ-029, presenting available experimental data to validate their cognitive-enhancing effects.
Comparative Efficacy of GABAA α5 Negative Allosteric Modulators
The following tables summarize the quantitative data from key preclinical and clinical studies on RO4938581 and its alternatives. The data is organized by the cognitive domain assessed and the model system used.
Table 1: Preclinical Efficacy of RO4938581 in Rodent and Primate Models
| Cognitive Domain | Model System | Task | Key Findings | Reference |
| Working Memory | Scopolamine-impaired Rats | Delayed Match-to-Position (DMTP) | Reversed scopolamine-induced deficits. | Ballard et al., 2009 |
| Spatial Learning | Diazepam-impaired Rats | Morris Water Maze | Reversed diazepam-induced impairments. | Ballard et al., 2009 |
| Executive Function | Rhesus Monkeys | Object Retrieval Task | Improved performance in a task assessing executive function. | Ballard et al., 2009 |
| Spatial Learning & Memory | Ts65Dn Mice (Down Syndrome Model) | Morris Water Maze | Rescued deficits in spatial learning and memory. | Martinez-Cue et al., 2013 |
Table 2: Comparative Preclinical Efficacy of Alternative GABAA α5 NAMs
| Compound | Cognitive Domain | Model System | Task | Key Findings | Reference |
| α5IA | Learning & Memory | Ts65Dn Mice | Novel Object Recognition, Morris Water Maze | Restored cognitive function. | Braudeau et al., 2011 |
| L-655,708 | Spatial Learning | Rats | Morris Water Maze | Enhanced performance. | Atack et al., 2006 |
| MRK-016 | Cognitive Performance | Rats | Delayed Matching-to-Position | Enhanced performance. | Atack, 2010 |
| PWZ-029 | Passive Avoidance | Rats | Passive Avoidance Task | Improved learning. | Savić et al., 2008 |
Table 3: Clinical Trial Outcomes for Basmisanil (RG1662)
| Condition | Phase | Key Outcome | Reference |
| Down Syndrome | Phase II | Did not meet primary efficacy objective of improving cognition and adaptive functioning. | NCT02024789 |
| Schizophrenia | Phase II | Did not significantly improve cognitive impairment. | NCT02953639 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams are provided.
The above diagram illustrates how RO4938581, as a negative allosteric modulator, binds to the GABAA receptor containing the α5 subunit. This binding reduces the efficacy of GABA, leading to decreased chloride ion influx and subsequently reduced hyperpolarization of the neuron. This disinhibition is hypothesized to enhance cognitive processes.
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. The workflow diagram outlines the key stages of this experiment, from the initial setup to the data collection phase, and illustrates how different treatment groups are incorporated into the study design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Morris Water Maze (Spatial Learning and Memory)
As conducted in the study by Martinez-Cue et al. (2013) with Ts65Dn mice, this task assesses hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool (1.5 m in diameter) is filled with water made opaque with a non-toxic substance. A small platform is submerged just below the water's surface in a fixed location. Various extra-maze visual cues are placed around the pool for spatial navigation.
-
Acquisition Phase: Mice undergo a series of trials (e.g., four trials per day for several consecutive days) to learn the location of the hidden platform from different starting positions. The latency to find the platform and the path taken are recorded by a video tracking system.
-
Probe Trial: Following the acquisition phase, the platform is removed from the pool. The mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Drug Administration: RO4938581 or a vehicle control is administered to the animals prior to the testing period, as per the study's specific dosing regimen.
Delayed Match-to-Position (DMTP) Task (Working Memory)
This task, as described in the study by Ballard et al. (2009), evaluates working memory in rats.
-
Apparatus: A two-lever operant chamber.
-
Procedure:
-
Sample Phase: One of the two levers is presented. The rat must press the presented lever to initiate the delay phase.
-
Delay Phase: A variable delay period is introduced where no levers are present.
-
Choice Phase: Both levers are presented. The rat must press the lever that was presented in the sample phase to receive a reward (e.g., a food pellet).
-
-
Cognitive Impairment Model: To assess the efficacy of RO4938581 in a compromised state, a cognitive deficit can be induced by administering an amnestic agent like scopolamine prior to the task.
-
Drug Administration: RO4938581 or a vehicle is administered before the scopolamine injection and subsequent testing to evaluate its ability to reverse the induced working memory deficit.
Conclusion
The available preclinical data strongly suggest that RO4938581 possesses cognitive-enhancing properties, particularly in models of cognitive impairment. Its selectivity for the GABAA α5 subunit offers a promising therapeutic window with a potentially favorable side-effect profile compared to non-selective GABAA receptor modulators. However, the translation of these preclinical findings to clinical efficacy remains a significant hurdle, as evidenced by the clinical trial results for basmisanil, a structurally related compound.
Further research is warranted to fully elucidate the therapeutic potential of RO4938581. This should include studies to identify the optimal patient populations and to further understand the long-term effects of modulating the GABAA α5 receptor. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance the field of cognitive enhancement.
References
Cross-Species Efficacy of RO4938581: A Comparative Analysis in Rats and Monkeys
For Researchers, Scientists, and Drug Development Professionals
RO4938581 is a selective negative allosteric modulator (NAM) of the GABAA α5 receptor, a target of significant interest for cognitive enhancement.[1][2] This guide provides a comparative overview of the efficacy of RO4938581 in two commonly used preclinical species: rats and monkeys. The data presented herein is intended to inform researchers and drug developers on the cross-species translatability of this compound's nootropic effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for RO4938581 in rats and monkeys.
Table 1: In Vitro Receptor Binding Affinity of RO4938581 in Rats
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| α5β3γ2 | 4.6 |
| α1β3γ2 | 174 |
| α2β3γ2 | 185 |
| α3β3γ2 | 80 |
Table 2: In Vivo Cognitive Efficacy of RO4938581
| Species | Cognitive Domain | Experimental Model | Effective Dose Range (p.o.) | Key Findings |
| Rat | Working Memory | Scopolamine-induced deficit in Delayed Match-to-Position (DMTP) task | 0.3 - 1 mg/kg | Reversed working memory impairment.[4][5][6] |
| Spatial Learning | Diazepam-induced impairment in Morris Water Maze | 1 - 10 mg/kg | Reversed spatial learning deficits.[4][5][6] | |
| Monkey | Executive Function | Object Retrieval Task | 3 - 10 mg/kg | Improved executive function.[4][5][6] |
Table 3: In Vivo Receptor Occupancy of RO4938581 in Rats
| Parameter | Value |
| Receptor Occupancy for Cognitive Enhancement | ~30% |
This level of receptor occupancy was found to be sufficient to produce enhanced cognition in rats.[1][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Rat: Delayed Match-to-Position (DMTP) Task
This task assesses working memory in rats. The protocol generally involves the following steps:
-
Apparatus: An operant chamber equipped with two retractable levers and a central food dispenser.
-
Training: Rats are trained to press a "sample" lever that is presented. After a delay period, both levers are presented, and the rat must press the same lever that was presented as the sample to receive a food reward.
-
Drug Administration: RO4938581 or vehicle is administered orally (p.o.) at a specified time before the test session. To induce a cognitive deficit, a cholinergic antagonist like scopolamine can be administered.
-
Testing: The rat's performance is measured by the percentage of correct responses. The delay interval between the sample and choice phases can be varied to modulate the difficulty of the task.
Monkey: Object Retrieval Task
This task is used to evaluate executive function in monkeys. The general procedure is as follows:
-
Apparatus: A transparent box with an opening on one side, containing a food reward.
-
Task: The monkey must retrieve the food reward from the box. The orientation of the box opening is varied across trials, requiring the monkey to inhibit a prepotent response and adapt its strategy to retrieve the reward.
-
Drug Administration: RO4938581 or vehicle is administered orally (p.o.) prior to the testing session.
-
Scoring: Performance is typically assessed by the success rate and the latency to retrieve the reward.
Visualizations
Signaling Pathway of GABAA α5 Receptor Modulation
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative modulation of GABAA α5 receptors by RO4938581 attenuates discrete sub-chronic and early postnatal phencyclidine (PCP)-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RO4938581, a novel cognitive enhancer acting at GABAA [alpha]5 subunit-containing receptors - ProQuest [proquest.com]
Comparative Analysis of RO 4938581 and Other GABA-A α5 Negative Allosteric Modulators on Long-Term Potentiation
A comprehensive guide for researchers and drug development professionals on the effects of RO 4938581, L-655,708, and α5IA on hippocampal Long-Term Potentiation (LTP), a key cellular mechanism underlying learning and memory.
This guide provides a detailed comparison of the experimental effects of three prominent GABA-A α5 negative allosteric modulators (NAMs)—this compound, L-655,708, and α5IA—on Long-Term Potentiation (LTP) in the hippocampus. The data presented is compiled from various preclinical studies and is intended to offer an objective overview for researchers in neuroscience and drug development.
Executive Summary
GABA-A α5 receptors, predominantly expressed in the hippocampus, play a crucial role in regulating cognitive processes. Negative allosteric modulators (NAMs) of these receptors have emerged as a promising class of cognitive enhancers. By reducing the inhibitory tone mediated by GABA, these compounds facilitate the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This guide delves into the comparative efficacy of this compound and two other well-characterized GABA-A α5 NAMs, L-655,708 and α5IA, in modulating this fundamental aspect of synaptic plasticity.
Comparative Efficacy on LTP Induction
The following table summarizes the quantitative effects of this compound, L-655,708, and α5IA on the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, a standard measure of LTP.
| Compound | Concentration | Stimulation Protocol | Result on fEPSP Slope (% of Baseline) | Reference |
| This compound | 300 nM | Subthreshold tetanic stimulation | Induced early-LTP (qualitative) | [1] |
| L-655,708 | 10 nM | 10 Hz stimulation | Converted Long-Term Depression (LTD) to LTP (107.91 ± 4.12%) | [1][2][3] |
| α5IA | Not specified | Burst-induced stimulation | Significantly enhanced LTP (qualitative) | [4] |
Note: Direct quantitative comparison is challenging due to variations in experimental paradigms across studies. The data presented reflects the reported effects under the specified conditions.
Mechanism of Action: A Signaling Pathway Perspective
GABA-A α5 NAMs enhance LTP by reducing the tonic inhibition in hippocampal pyramidal neurons. This disinhibition lowers the threshold for the depolarization required to activate N-methyl-D-aspartate (NMDA) receptors, which are critical for LTP induction. The influx of Ca²⁺ through NMDA receptors triggers a cascade of downstream signaling events, ultimately leading to the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane and an increase in synaptic efficacy.
Experimental Protocols
The following section outlines a generalized protocol for inducing and recording LTP in acute hippocampal slices, based on methodologies reported in the cited literature. Specific parameters may vary between studies.
Preparation of Acute Hippocampal Slices
-
Animal Model: C57BL/6J mice (3-4 months old) are commonly used.[1]
-
Anesthesia and Decapitation: Mice are anesthetized, typically with isoflurane, followed by decapitation.[2]
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.[2][5]
-
Recovery: Slices are transferred to an incubation chamber containing oxygenated aCSF and allowed to recover for at least 1 hour at room temperature before recording.[5]
Electrophysiological Recording
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C).
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.[6]
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[2]
-
Drug Application: The GABA-A α5 NAM (this compound, L-655,708, or α5IA) is bath-applied at the desired concentration for a specified period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) or a subthreshold tetanic stimulation.[1][7]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.[7]
References
- 1. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONO-8590580, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 5. genes2cognition.org [genes2cognition.org]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 7. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: RO 4938581 and Donepezil in the Cognitive Enhancement Arena
For Immediate Release
[City, State] – December 15, 2025 – In the relentless pursuit of novel therapeutics for cognitive disorders, two compounds, RO 4938581 and the established Alzheimer's drug donepezil, offer distinct mechanistic approaches to enhancing cognitive function. This guide provides a comparative preclinical overview of these two agents, summarizing available data, detailing experimental methodologies, and visualizing their signaling pathways to inform researchers, scientists, and drug development professionals.
While direct head-to-head preclinical studies are not yet available in the public domain, this guide synthesizes data from independent studies to offer an indirect comparison of their efficacy in rodent and primate models of cognition. The data presented herein is intended to provide a foundational understanding of their respective preclinical profiles.
At a Glance: this compound vs. Donepezil
| Feature | This compound | Donepezil |
| Primary Mechanism of Action | Selective inverse agonist at GABAA α5 subunit-containing receptors | Reversible inhibitor of acetylcholinesterase (AChE) |
| Neurotransmitter System | GABAergic | Cholinergic |
| Reported Preclinical Efficacy | Improved working memory, spatial learning, and executive function in rodents and non-human primates.[1] | Improved learning and memory in various rodent models of cognitive impairment, including Alzheimer's disease models.[2][3][4] |
| Key Preclinical Models | Scopolamine-induced working memory impairment (rats), diazepam-induced spatial learning impairment (rats), object retrieval task (monkeys).[1] | Scopolamine-induced memory impairment (mice), APP/PS1 transgenic mice (Alzheimer's model), chemotherapy-induced cognitive impairment (rats).[2][3][4] |
Deep Dive: Mechanism of Action
This compound and donepezil enhance cognition through fundamentally different pathways. This compound targets the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. Specifically, it acts as an inverse agonist at the α5 subunit-containing GABAA receptors, which are highly expressed in the hippocampus, a brain region critical for learning and memory.[1] By reducing the inhibitory tone in this region, this compound is thought to facilitate synaptic plasticity and enhance cognitive processes.
Donepezil, in contrast, operates within the cholinergic system. It is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be crucial for memory and attention.
Signaling pathway for this compound.
Signaling pathway for Donepezil.
Preclinical Efficacy: An Indirect Comparison
Due to the absence of direct comparative studies, this section presents data from separate preclinical evaluations of this compound and donepezil in established rodent models of cognitive impairment.
Performance in Spatial Memory Tasks (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents.
This compound: In a study utilizing a diazepam-induced spatial learning impairment model in rats, this compound was shown to reverse these deficits.[1]
Donepezil: Chronic treatment with donepezil has been demonstrated to significantly improve cognitive function in the MWM test in APP/PS1 transgenic mice, a model for Alzheimer's disease.[3] It has also been shown to rescue spatial learning and memory deficits following traumatic brain injury in mice.[5]
| Compound | Animal Model | Task | Effective Dose (p.o.) | Key Finding | Reference |
| This compound | Rat (Diazepam-induced impairment) | Morris Water Maze | 1 - 10 mg/kg | Reversed spatial learning impairment. | [1] |
| Donepezil | Mouse (APP/PS1 transgenic) | Morris Water Maze | Not specified (chronic treatment) | Significantly improved cognitive function. | [3] |
| Donepezil | Mouse (Traumatic Brain Injury) | Morris Water Maze | Not specified (chronic treatment) | Rescued spatial learning and memory deficits. | [5] |
Performance in Working Memory Tasks
This compound: In a scopolamine-induced working memory impairment model in rats, this compound demonstrated efficacy in the Delayed Match to Position (DMTP) task.[1]
Donepezil: In mice with scopolamine-induced memory impairment, pretreatment with donepezil ameliorated deficits in the Y-maze task, a measure of spatial working memory.[2][6]
| Compound | Animal Model | Task | Effective Dose (p.o.) | Key Finding | Reference |
| This compound | Rat (Scopolamine-induced impairment) | Delayed Match to Position | 0.3 - 1 mg/kg | Reversed working memory impairment. | [1] |
| Donepezil | Mouse (Scopolamine-induced impairment) | Y-Maze | 3 - 10 mg/kg | Ameliorated memory impairment. | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key behavioral assays mentioned in the studies.
A generalized experimental workflow for preclinical cognitive assessment.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.
-
Acquisition Phase: Rodents are placed in the pool from various start positions and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Drug Administration: The test compound (this compound or donepezil) or vehicle is typically administered at a specified time before the training trials.
Delayed Match to Position (DMTP) Task Protocol
-
Apparatus: An operant chamber equipped with levers or touch screens.
-
Sample Phase: The animal is presented with a stimulus (e.g., a lit lever) and must make a response (e.g., press the lever).
-
Delay Phase: A delay period of varying length is introduced.
-
Choice Phase: The animal is presented with two stimuli, one in the same position as the sample and one in a different position. A correct response involves selecting the stimulus that matches the position of the sample.
-
Drug Administration: The compound is administered prior to the testing session to assess its effect on working memory.
Novel Object Recognition (NOR) Task Protocol
-
Habituation: The rodent is allowed to explore an empty open-field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful recognition memory.
-
Drug Administration: The drug is typically administered before the familiarization or test phase to evaluate its impact on memory formation or retrieval.
Conclusion
This compound and donepezil represent two distinct and promising strategies for cognitive enhancement. While donepezil's pro-cholinergic approach has established clinical utility in Alzheimer's disease, this compound's modulation of the GABAergic system offers a novel therapeutic avenue. The preclinical data, although not from direct comparative studies, suggest that both compounds are effective in improving cognitive performance in various animal models. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and therapeutic potential of these two compounds for a broader range of cognitive disorders.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.pan.pl [journals.pan.pl]
- 5. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cognitive Enhancement: A Comparative Analysis of RO4938581 and Other GABAA α5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo findings of RO4938581, a notable GABAA α5 receptor negative allosteric modulator, with other key alternatives in its class. This document synthesizes experimental data, presents detailed protocols, and visualizes key pathways to offer an objective evaluation of their performance in preclinical cognitive enhancement studies.
Executive Summary
RO4938581 has demonstrated significant potential as a cognitive enhancer by selectively targeting the GABAA α5 subunit-containing receptors, which are predominantly expressed in the hippocampus and implicated in learning and memory processes.[1][2][3] This guide delves into the in vivo evidence supporting the efficacy of RO4938581 and compares it with other GABAA α5 negative allosteric modulators, namely L-655,708 and α5IA. The comparative analysis focuses on their performance in established rodent and primate models of cognition, their receptor occupancy, and their effects on synaptic plasticity. Detailed experimental protocols for key behavioral assays are provided to facilitate the replication and extension of these pivotal findings.
Comparative In Vivo Performance
The cognitive-enhancing effects of RO4938581 and its alternatives have been evaluated in various animal models, with key quantitative findings summarized below.
| Compound | Animal Model | Behavioral Task | Effective Dose (p.o.) | Key Findings |
| RO4938581 | Rat | Delayed Match to Position Task (DMTP) | 0.3-1 mg/kg | Reversed scopolamine-induced working memory impairment.[1][2][3] |
| Rat | Morris Water Maze (MWM) | 1-10 mg/kg | Reversed diazepam-induced spatial learning impairment.[1][2][3] | |
| Monkey | Object Retrieval Task | 3-10 mg/kg | Improved executive function.[1][2][3] | |
| L-655,708 | Rat | Morris Water Maze (MWM) | Not specified (oral) | Enhanced performance during acquisition and in a probe trial.[4][5] |
| Mouse | Fear Conditioning | 0.7 mg/kg (i.p.) | Improved cognitive function.[6] | |
| α5IA | Rat | Delayed Match to Position Task (MWM variant) | 0.3 mg/kg | Significantly enhanced performance.[7] |
| Mouse (Ts65Dn) | Novel Object Recognition & MWM | Not specified | Restored learning and memory functions.[8] |
| Compound | Animal Model | Receptor Occupancy | Key Findings |
| RO4938581 | Rat | ~30% at cognitive-enhancing doses | Approximately 30% receptor occupancy was sufficient for pro-cognitive effects.[1][2][3] |
| L-655,708 | Rat | 75±4% (α5) vs. 22±10% (α1, α2, α3) | Maintained selective occupancy of α5-containing receptors.[4][5] |
| α5IA | Rat | 25% at 0.3 mg/kg | A low level of receptor occupancy was effective in enhancing cognition.[7] |
Signaling Pathway and Mechanism of Action
RO4938581 and its counterparts act as negative allosteric modulators or inverse agonists at the benzodiazepine site of GABAA receptors containing the α5 subunit. By reducing the function of these receptors, they decrease tonic inhibition in the hippocampus, a brain region critical for learning and memory. This disinhibition is thought to lower the threshold for inducing long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity and memory formation.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.
Delayed Match to Position (DMTP) Task in Rats
This task assesses working memory.[9][10]
Apparatus: An operant chamber equipped with two retractable levers, a central food dispenser, and a house light.
Procedure:
-
Habituation and Training: Rats are first habituated to the operant chamber and trained to press the levers for a food reward.
-
Sample Phase: A single lever (either left or right) is presented. The rat must press the lever to receive a reward. This serves as the "sample" to be remembered.
-
Delay Phase: Both levers are retracted for a variable delay period (e.g., 0 to 24 seconds).
-
Choice Phase: Both the left and right levers are presented simultaneously. The rat must press the lever that was presented in the sample phase (the "matching" lever) to receive a reward. An incorrect press results in a time-out period where the house light is turned off.
-
Drug Administration: RO4938581 or a vehicle is administered orally at a specified time before the testing session. To induce a cognitive deficit, an amnesic agent like scopolamine can be administered prior to the test.
-
Data Analysis: The primary measure is the percentage of correct choices at each delay interval.
Morris Water Maze (MWM) in Rats
This task is a widely used tool to assess spatial learning and memory.[11][12][13][14][15]
Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Training: Rats are placed in the pool from different starting locations and must find the hidden platform. Each trial ends when the rat finds the platform or after a set time (e.g., 60 seconds). This is repeated for several trials over multiple days.
-
Drug Administration: The test compound or vehicle is administered before each training session. To induce a cognitive deficit, an agent like diazepam can be used.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration.
-
Data Analysis: Key metrics include the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial.
References
- 1. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The utilisation of operant delayed matching and non-matching to position for probing cognitive flexibility and working memory in mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water maze testing to identify compounds for cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCDR - Dementia, Memory, Morris water maze, Nootropics [jcdr.net]
- 14. Enhancement and impairment of cognitive behaviour in Morris water maze test by methylphenidate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GABAA α5 Negative Allosteric Modulators: A Comparative Meta-Analysis for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cognitive enhancers has led to significant interest in the GABAergic system, particularly the α5 subunit-containing GABAA receptors (GABAA α5Rs). These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators (NAMs) of GABAA α5Rs have emerged as a promising therapeutic strategy to improve cognitive function in various neurological and psychiatric disorders. This guide provides a comparative meta-analysis of key GABAA α5 NAMs, focusing on their preclinical efficacy, receptor pharmacology, and the experimental protocols used for their evaluation.
Comparative Analysis of GABAA α5 NAMs
The following tables summarize the quantitative data for two prominent GABAA α5 NAMs: Basmisanil and L-655,708.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Ki) | Selectivity vs. α1 | Selectivity vs. α2 | Selectivity vs. α3 | Reference |
| Basmisanil | Human GABAA α5 | 5 ± 1 nM[1] | >90-fold[1] | >90-fold[1] | >90-fold[1] | [1] |
| L-655,708 | Rat GABAA α5 | 2.4 ± 0.7 nM[2] | ~50-100-fold[3] | ~50-100-fold[3] | ~50-100-fold[3] | [2][3] |
Table 2: Preclinical Efficacy in Cognitive Tasks
| Compound | Animal Model | Cognitive Task | Dosing | Key Findings | Reference |
| Basmisanil | Rat | Morris Water Maze (Diazepam-induced impairment) | 3 and 10 mg/kg, p.o. | Reversed diazepam-induced spatial learning impairment.[4][5] | [4][5] |
| Cynomolgus Macaque | Object Retrieval Task | 3 and 10 mg/kg, p.o. | Significantly improved executive function in difficult trials.[4][5] | [4][5] | |
| L-655,708 | Rat | Morris Water Maze | Not specified | Enhanced performance during acquisition and in the probe trial.[6] | [6] |
Signaling Pathways and Mechanism of Action
GABAA α5 NAMs enhance cognitive function by modulating the inhibitory tone in the hippocampus. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate GABAA α5 NAMs are provided below.
Morris Water Maze (Diazepam-Induced Spatial Learning Impairment Model)
This task assesses spatial learning and memory in rodents.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room.
Procedure:
-
Habituation: Allow rats to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Drug Administration:
-
Acquisition Trials:
-
Place the rat into the pool at one of four randomized starting positions.
-
Allow the rat to search for the hidden platform for a set time (e.g., 60-90 seconds).
-
If the rat fails to find the platform, gently guide it to the location.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
On the final day, remove the platform from the pool.
-
Allow the rat to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis:
-
Acquisition: Latency to find the platform, swim speed, and path length.
-
Probe Trial: Percentage of time spent in the target quadrant.
Object Retrieval Task (Non-Human Primates)
This task assesses executive function, including planning and response inhibition.
Apparatus:
-
A testing apparatus with a clear box containing a food reward.
-
The box has an opening on one side, requiring the primate to reach around the transparent barrier to retrieve the reward, inhibiting the prepotent response to reach directly.
Procedure:
-
Pre-training: Monkeys are trained on the task until they perform at a stable baseline, typically around 50% correct on difficult trials.[4]
-
Drug Administration: The GABAA α5 NAM (e.g., Basmisanil at 1, 3, 10, and 30 mg/kg, p.o.) or vehicle is administered.[4][5]
-
Testing:
-
The primate is presented with the baited transparent box.
-
A "correct" response is defined as the primate reaching into the opening on their first attempt to retrieve the food reward.
-
An "incorrect" response involves touching the transparent front of the box before successfully retrieving the reward.
-
Multiple trials are conducted.
-
Data Analysis:
-
Percentage of correct first reaches.
References
- 1. researchgate.net [researchgate.net]
- 2. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RO 4938581: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of RO 4938581, a potent and selective GABAA α5 inverse agonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. As a potent neuroactive compound, this compound requires careful handling throughout its lifecycle, including disposal.
I. Immediate Safety Considerations
Before initiating any disposal procedures, ensure that all personnel involved are familiar with the potential hazards of this compound. While a specific Safety Data Sheet (SDS) is not publicly available, its classification as a potent, neuroactive research chemical necessitates handling with caution.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
II. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are fundamental to safe disposal. Never mix this compound waste with incompatible materials.
Waste Categorization:
| Waste Type | Description |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, tubes, gloves, weighing paper), and expired solid compound. |
| Liquid Waste (Non-aqueous/Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. |
| Empty Containers | Original vials or containers that held this compound. |
Storage Guidelines:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents (i.e., "this compound waste").
-
Use separate, leak-proof, and chemically compatible containers for each waste type.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Keep containers closed except when adding waste.
III. Disposal Procedures
Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain. All waste must be collected by a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Characterize the Waste: Identify whether the waste is solid, liquid (aqueous or organic), or sharps.
-
Select Appropriate Container: Choose a container that is compatible with the chemical nature of the waste.
-
Label the Container: Affix a hazardous waste label with all required information.
-
Accumulate Waste: Place the waste in the labeled container, ensuring not to overfill.
-
Store Safely: Store the container in your laboratory's designated satellite accumulation area.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling potent compounds should be adapted.
Protocol for Decontamination of Labware:
-
Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue. Collect this rinse as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed labware with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Wear gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or spill pillows to contain the spill.
-
Collect the Waste: Carefully collect the absorbent material and any contaminated debris. Place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Signaling Pathway of this compound (for informational purposes)
Caption: Mechanism of action of this compound as a GABAA α5 inverse agonist.
Essential Safety and Logistical Information for Handling RO 4938581
Disclaimer: No specific Safety Data Sheet (SDS) for RO 4938581 is publicly available. The following guidance is based on best practices for handling potent, novel research compounds and information on the pharmacological class of GABAa α5 selective inverse agonists. A thorough risk assessment should be conducted by researchers based on the quantities and specific procedures used.
Compound Overview and Potential Hazards
This compound is a potent and selective inverse agonist for the GABAA α5 receptor, investigated for its nootropic (cognitive-enhancing) effects. Unlike non-selective GABAa inverse agonists which can cause anxiety and seizures, this compound has been reported in animal studies to be free of these effects.[1][2][3] However, as a potent psychoactive compound, it should be handled with care to avoid accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The required level of PPE depends on the experimental procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Certified chemical fume hood or other ventilated enclosure- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles | High risk of aerosolization and inhalation of fine powders. Engineering controls are the primary barrier. Double gloving provides additional protection against contamination. |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific procedure will dictate the need for additional containment. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach is essential for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | - Treat as hazardous chemical waste.- Follow your institution's guidelines for chemical waste disposal. May require a licensed waste contractor. | Prevents release of a potent psychoactive compound into the environment. |
| Contaminated Sharps | - Place in a designated sharps container labeled as "hazardous chemical waste". | Prevents puncture wounds and subsequent exposure. |
| Contaminated PPE | - Doff carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items in direct contact are contaminated. |
| Aqueous Waste | - Collect in a sealed, clearly labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | Prevents accidental reactions and ensures proper disposal of liquid waste. |
Emergency Protocols
Immediate and appropriate action is required in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Chemical Splash to Eyes | - Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station.- Hold eyelids open to ensure thorough rinsing.- Seek immediate medical attention. |
| Chemical Contact with Skin | - Immediately flush the affected area with water for at least 15 minutes.- Remove contaminated clothing while under a safety shower.- Seek medical attention if irritation persists or if a large area is exposed. |
| Accidental Inhalation | - Move the affected person to fresh air immediately.- If symptoms such as dizziness or headache occur, seek medical attention. |
| Accidental Ingestion | - Seek immediate medical attention.- Provide medical personnel with the name of the compound and any available information. |
| Minor Spill | - Alert others in the area.- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).- Clean the area with a suitable decontaminating solution.- Collect all cleanup materials in a sealed container for hazardous waste disposal. |
| Major Spill | - Evacuate the area immediately.- Notify your institution's Environmental Health and Safety (EHS) department.- Prevent entry to the contaminated area. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
